1-Bromo-2,3-dichloro-5-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3-dichloro-5-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMUPKSZZWPECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-58-1 | |
| Record name | 1-bromo-2,3-dichloro-5-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Polysubstituted Halobenzenes
An In-Depth Technical Guide to 1-Bromo-2,3-dichloro-5-fluorobenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated benzene derivatives serve as indispensable building blocks. Their utility stems from the nuanced reactivity conferred by halogen substituents, which act as versatile synthetic handles for constructing complex molecular architectures. This compound (CAS No. 1000577-58-1) epitomizes the strategic value of such compounds.[1] Possessing four distinct halogen atoms on a single phenyl ring, this molecule offers a rich platform for regioselective transformations, enabling chemists to precisely introduce functionalities and build molecular complexity. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, tailored for researchers and drug development professionals.
Part 1: Core Molecular Profile and Physicochemical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This section delineates the identity and key physical data for this compound.
Chemical Identity
Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1000577-58-1[1][2] |
| Molecular Formula | C₆H₂BrCl₂F[1] |
| Molecular Weight | 243.88 g/mol [1] |
| Synonyms | 2,3-Dichloro-5-fluorobromobenzene[1] |
| InChI Key | MWMUPKSZZWPECK-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical state, solubility, and other bulk properties dictate the necessary conditions for handling, reaction setup, and purification.
| Property | Value | Source |
| Physical State | Solid or Liquid | [3] |
| Appearance | Pale-yellow to Yellow-brown to Brown | [4] |
| Boiling Point | 232°C (Predicted) | [5] |
| Density | 1.823 g/cm³ (Predicted) | [5] |
| Storage Temperature | Room Temperature, Sealed in Dry Container | [3][5] |
Note: Experimental data for this specific isomer is limited; some values are based on closely related structures or computational predictions.
Part 2: Spectroscopic Signature
-
¹H NMR: The spectrum would be complex due to the low symmetry. Two distinct aromatic protons would appear as doublets of doublets, with coupling constants influenced by the adjacent halogen atoms (ortho, meta, and para couplings to F, H).
-
¹³C NMR: Six distinct signals for the aromatic carbons would be expected. The carbon atoms bonded to halogens will show characteristic shifts, and the carbons adjacent to the fluorine atom will exhibit C-F coupling.
-
¹⁹F NMR: A single resonance would be observed, split by the two neighboring protons (ortho and meta H-F coupling).
-
Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing a definitive confirmation of the elemental composition.
Part 3: Synthesis and Chemical Reactivity
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds.
Synthetic Pathways
This compound is typically produced via multi-step syntheses involving selective halogenation of substituted benzene derivatives. A plausible route involves the diazotization and subsequent reduction of a brominated aniline precursor, as outlined in patent literature for related isomers.[6]
The diagram below illustrates a generalized synthetic workflow for producing polysubstituted halobenzenes, a strategy adaptable for this compound.
Caption: Generalized synthesis of a bromodichlorofluorobenzene isomer.[6]
Principles of Reactivity
The synthetic power of this molecule comes from the ability to selectively functionalize one position while leaving the others intact. The reactivity of the C-X bonds generally follows the order C-Br > C-Cl > C-F for metal-catalyzed cross-coupling reactions.
-
Cross-Coupling Reactions: The carbon-bromine bond is the most labile and serves as the primary site for palladium-catalyzed reactions like Suzuki-Miyaura, Stille, and Negishi couplings.[5][7] This allows for the formation of C-C bonds, linking the halogenated ring to other organic fragments.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the four halogens activates the benzene ring towards attack by strong nucleophiles.[5][7] The positions ortho and para to the activating groups are the most likely sites for substitution.
-
Formation of Organometallic Reagents: The C-Br bond can be selectively targeted by strong bases or metals like magnesium or lithium to form Grignard or organolithium reagents, respectively.[7] These powerful nucleophiles can then be used to react with a wide range of electrophiles.
The following diagram illustrates the key reactive sites on the molecule.
Caption: Key reaction pathways for functionalizing the core scaffold.
Part 4: Applications in Drug Discovery and Development
Halogenated intermediates are foundational in constructing active pharmaceutical ingredients (APIs). The unique substitution pattern of this compound makes it a valuable precursor for synthesizing complex molecules in the pharmaceutical and agrochemical industries.[7] The fluorine atom, in particular, is often incorporated to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This building block provides a reliable method for introducing a dichlorofluorophenyl moiety into a target molecule, a common structural motif in modern medicinal chemistry.
Part 5: Safety, Handling, and Storage
Ensuring laboratory safety is paramount when working with any chemical reagent. This compound is classified as a hazardous substance.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.
| Pictogram | Code | Hazard Statement | Source |
|
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] | |
| H319 | Causes serious eye irritation | [1] | |
| H335 | May cause respiratory irritation | [1] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper laboratory practice is essential to minimize exposure.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (European Standard EN 166 or NIOSH approved).[8][10]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat or long-sleeved clothing.[8][10]
-
Respiratory Protection: If ventilation is inadequate or if working with aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
-
General Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[9][11]
First Aid Measures
In case of accidental exposure, immediate and appropriate action is critical.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[10][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][11]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor if you feel unwell.[11]
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment at room temperature.[5][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
References
- 1. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1000577-58-1 [m.chemicalbook.com]
- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 [sigmaaldrich.cn]
- 4. 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 [sigmaaldrich.com]
- 5. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 6. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 7. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
A Technical Guide to 1-Bromo-2,3-dichloro-5-fluorobenzene: Structure, Properties, and Applications
Introduction
1-Bromo-2,3-dichloro-5-fluorobenzene is a polyhalogenated aromatic compound that serves as a highly specialized chemical intermediate. Its unique substitution pattern, featuring four different halogen atoms on a benzene ring, imparts distinct electronic properties and site-specific reactivity. These characteristics make it a valuable building block in the synthesis of complex organic molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, reactivity, and applications, with a particular focus on its utility for professionals in materials science and pharmaceutical development. The compound is recognized as a key electrophile for developing materials for electron-deficient organic light-emitting diodes (OLEDs) and as an intermediate in the synthesis of novel pharmaceutical agents[].
Molecular Identity and Structure
A precise understanding of the molecule's structure and fundamental identifiers is critical for its application in synthetic chemistry and for regulatory compliance.
Chemical Identifiers
The compound is unambiguously identified by a set of standardized chemical codes and nomenclature.
| Identifier | Value | Source |
| CAS Number | 1000577-58-1 | [2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₆H₂BrCl₂F | [2] |
| InChI | InChI=1S/C6H2BrCl2F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | [2] |
| InChIKey | MWMUPKSZZWPECK-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(C(=C(C=C1Br)Cl)Cl)F | [2] |
Molecular Structure and Visualization
The substitution pattern on the benzene ring is the primary determinant of the molecule's reactivity. The bromine atom at position 1, two chlorine atoms at positions 2 and 3, and a fluorine atom at position 5 create a unique electronic landscape across the aromatic system. The collective electron-withdrawing nature of the halogens renders the ring electron-deficient, which is a key feature exploited in its chemical applications.
Caption: 2D structure of this compound.
Molecular Weight and Mass
The molecular weight is essential for stoichiometric calculations in synthesis, while the monoisotopic mass is critical for high-resolution mass spectrometry analysis to confirm the compound's identity.
| Property | Value | Significance |
| Molecular Weight | 243.88 g/mol | [2] Used for calculating molar quantities in bulk reactions. |
| Monoisotopic Mass | 241.87010 Da | [2] The exact mass used for identity confirmation by HRMS. |
Physicochemical Properties
While specific experimental data for properties such as boiling point and density for this compound are not detailed in the available literature, its properties can be inferred from its structure and comparison with isomers. As a polyhalogenated benzene, it is expected to be a liquid or a low-melting solid at room temperature with high density and poor solubility in water but good solubility in common organic solvents. For instance, the related isomer 1-Bromo-2,5-dichloro-3-fluorobenzene is a colorless liquid with a density of 1.823 g/cm³ and a boiling point of 232°C, indicating strong intermolecular forces due to the polarizing effects of its halogen substituents[3].
Spectroscopic Characterization
The elucidation and confirmation of the structure of this compound rely on a combination of standard spectroscopic techniques. Spectral data, including ¹H NMR, IR, and Mass Spectrometry, are available for this compound, providing a complete picture of its molecular architecture[4].
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the ring. ¹³C NMR would reveal six unique signals for the carbon atoms of the benzene ring. Furthermore, ¹⁹F NMR spectroscopy is a crucial tool, which would display a single resonance, confirming the presence of the single fluorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=C (aromatic), C-Br, C-Cl, and C-F bond vibrations, confirming the presence of these functional groups[5].
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides valuable information about the isotopic distribution pattern, which is characteristic of molecules containing both bromine and chlorine atoms.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its halogen substituents. This allows for regioselective modifications, making it a versatile building block.
Core Principles of Reactivity
The four halogen substituents are strongly electron-withdrawing via the inductive effect, which deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the primary site for metal-catalyzed cross-coupling reactions.
Key Transformations: Palladium-Catalyzed Cross-Coupling
The C-Br bond is the most labile site for oxidative addition to a low-valent palladium catalyst, making it the preferred position for Suzuki-Miyaura, Stille, and other cross-coupling reactions. This enables the selective formation of a new carbon-carbon bond at the C1 position, leaving the chlorine and fluorine atoms intact for potential subsequent transformations.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This selectivity is crucial in multi-step syntheses common in drug development, where building complexity in a controlled manner is paramount[5][6].
Plausible Synthetic Protocol
While specific synthesis procedures for this compound are proprietary, a plausible and industrially relevant route can be designed based on established methods for analogous compounds, such as the Sandmeyer reaction[7]. This typically involves the diazotization of a corresponding aniline precursor.
Experimental Workflow: Diazotization and Sandmeyer Reaction
-
Diazotization: The precursor, 2,3-dichloro-5-fluoroaniline, is dissolved in an aqueous acidic solution (e.g., HBr/H₂SO₄) and cooled to 0-5°C.
-
Nitrite Addition: A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the intermediate diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a heated solution of cuprous bromide (CuBr) dissolved in hydrobromic acid. This catalyzes the replacement of the diazonium group with a bromine atom.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the organic product is extracted using a suitable solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
Caption: Plausible synthetic pathway via a Sandmeyer reaction.
Safety and Handling
Due to its classification and potential hazards, this compound must be handled with appropriate safety precautions.
GHS Hazard Classification
The compound is classified with several hazards according to the Globally Harmonized System (GHS)[2].
| Hazard Code | Statement | Pictogram |
| H302 | Harmful if swallowed | [2] Warning |
| H315 | Causes skin irritation | [2] Warning |
| H319 | Causes serious eye irritation | [2] Warning |
| H335 | May cause respiratory irritation | [2] Warning |
Recommended Handling Procedures
All work with this chemical should be conducted in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat[8].
-
Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors[9].
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Avoid generating dust or aerosols[8].
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[8].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[9].
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[9].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[8].
-
Conclusion
This compound is a strategically designed synthetic building block whose value lies in its polyhalogenated structure and the resulting potential for regioselective chemical transformations. Its utility as an intermediate for advanced materials and pharmaceuticals underscores the importance of such precisely substituted aromatic compounds in modern chemistry. A thorough understanding of its structure, reactivity, and safety protocols is essential for leveraging its full potential in research and development.
References
- 2. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 4. This compound(1000577-58-1) 1H NMR [m.chemicalbook.com]
- 5. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Technical Guide: Physicochemical Properties of 1-Bromo-2,3-dichloro-5-fluorobenzene
Abstract: This technical guide provides a detailed analysis of the solubility and stability of 1-Bromo-2,3-dichloro-5-fluorobenzene (CAS No: 1000577-58-1), a key halogenated aromatic intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document consolidates available data, outlines standard experimental protocols for property determination, and offers expert insights into the handling and application of this compound. The information herein is intended to support researchers, process chemists, and drug development professionals in optimizing reaction conditions, formulation strategies, and storage protocols.
Introduction to this compound
This compound is a polysubstituted aromatic compound with the molecular formula C₆H₂BrCl₂F.[1] Its structure, featuring four distinct halogen substituents, imparts unique reactivity and physicochemical properties that are leveraged in multi-step organic synthesis. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl vs. C-F) allows for selective functionalization through various synthetic routes, including metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.[2][3] Understanding its fundamental properties, such as solubility and stability, is paramount for its effective use as a building block in complex target molecules.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1000577-58-1 | PubChem[1] |
| Molecular Formula | C₆H₂BrCl₂F | PubChem[1] |
| Molecular Weight | 243.88 g/mol | PubChem[1] |
| InChIKey | MWMUPKSZZWPECK-UHFFFAOYSA-N | PubChem[1] |
| Physical Form | Solid or Liquid | Sigma-Aldrich[4] |
Solubility Profile
The solubility of a chemical intermediate is a critical parameter that dictates solvent selection for reactions, purifications (e.g., crystallization), and formulation. The highly halogenated and non-polar nature of the benzene ring in this compound governs its solubility characteristics.
Aqueous Solubility
Organic Solvent Solubility
In contrast to its poor aqueous solubility, this compound is anticipated to be soluble in a range of common organic solvents. Halogenated organic compounds typically dissolve well in non-polar and moderately polar organic solvents.[6] For related compounds, solubility is confirmed in solvents such as dichloromethane, chloroform, ethanol, and acetone.[5][6] This solubility is essential for its application in synthesis, allowing it to be used in homogenous reaction media for cross-coupling, metalation, and other transformations.[3]
Table 2: Predicted Solubility of this compound
| Solvent Type | Solvent Examples | Predicted Solubility | Rationale |
|---|---|---|---|
| Aqueous | Water, Buffers | Very Low / Insoluble | Non-polar structure, inability to form hydrogen bonds.[5][6] |
| Polar Aprotic | Acetone, Acetonitrile, THF, DMF | Soluble | Favorable dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble | "Like dissolves like" principle. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Readily Soluble | Structural similarity and favorable dispersion forces.[6] |
| Alcohols | Ethanol, Methanol | Moderately Soluble | Polarity mismatch may limit high solubility compared to less polar solvents.[5] |
Stability Profile
The stability of a reagent is a cornerstone of reliable and reproducible chemical synthesis. It influences storage conditions, handling procedures, and potential degradation pathways that could impact reaction yield and purity.
Thermal and Chemical Stability
Under standard laboratory conditions (ambient temperature and pressure), this compound is a stable compound.[7] However, like many halogenated aromatics, it is susceptible to degradation under specific stress conditions.
-
Incompatible Materials: It should be stored separately from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition or unwanted reactions.[6][7]
-
Hazardous Decomposition Products: Thermal decomposition, particularly during combustion, can lead to the release of toxic and corrosive gases. These include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr, HCl, HF).[7] This is a critical safety consideration, necessitating the use of appropriate personal protective equipment (PPE) and well-ventilated work areas.
Table 3: Summary of Stability and Handling Data
| Parameter | Information | Source / Rationale |
|---|---|---|
| Storage Temperature | Room Temperature, in a dry, well-ventilated area. | Sigma-Aldrich,[4] Fisher Scientific[7] |
| Chemical Stability | Stable under normal conditions. | Fisher Scientific[7] |
| Conditions to Avoid | High heat, open flames, sources of ignition. | Fisher Scientific[7] |
| Incompatible Materials | Strong oxidizing agents. | Fisher Scientific[7] |
| Hazardous Decomposition | CO, CO₂, Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Hydrogen Fluoride (HF). | Fisher Scientific[7] |
Standardized Methodologies for Physicochemical Profiling
To ensure scientific integrity, the predicted properties described above must be validated by empirical data. The following sections outline authoritative, self-validating protocols for determining solubility and stability.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is the gold-standard for determining the water solubility of a compound. Its trustworthiness stems from its basis in achieving thermodynamic equilibrium.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed, inert flask.
-
Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant, controlled temperature (typically 25 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary kinetics studies are performed to determine the time required to reach this plateau.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid/liquid from the saturated aqueous solution.
-
Quantification: A sample of the clear, saturated aqueous phase is carefully removed, diluted, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The concentration of the compound in the saturated solution is calculated against a standard curve, yielding the solubility in units such as mg/L or µg/mL.
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol: Forced Degradation (Stress Testing) for Stability Assessment
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound. This protocol is a cornerstone of pharmaceutical development (ICH Q1A).
Methodology:
-
Stock Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Application of Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions in parallel:
-
Acid Hydrolysis: Add HCl (e.g., 0.1 M) and heat (e.g., 60 °C).
-
Base Hydrolysis: Add NaOH (e.g., 0.1 M) and heat (e.g., 60 °C).
-
Oxidation: Add H₂O₂ (e.g., 3%) and keep at room temperature.
-
Thermal Stress: Heat the solution (e.g., 60-80 °C) in a neutral state.
-
Photostability: Expose the solution to light meeting ICH Q1B standards (UV/Vis).
-
-
Time Point Sampling: Samples are taken from each stress condition at various time points (e.g., 0, 2, 8, 24 hours). Basic conditions are often quenched with an equivalent amount of acid (and vice versa) before analysis.
-
Analysis: All samples, including an unstressed control, are analyzed by a stability-indicating analytical method (typically a reverse-phase HPLC method with a photodiode array detector).
-
Data Interpretation: The chromatograms are compared to identify the formation of new peaks (degradants) and the decrease in the peak area of the parent compound. Mass spectrometry (LC-MS) is used to identify the structure of significant degradants.
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Conclusion
This compound is a stable chemical intermediate with a solubility profile characteristic of polyhalogenated aromatics: low aqueous solubility and good solubility in common organic solvents. While stable under standard conditions, care must be taken to avoid contact with strong oxidizing agents and exposure to high temperatures to prevent decomposition. The standardized protocols provided in this guide offer a robust framework for empirically verifying these properties, ensuring the reliable and safe application of this versatile building block in research and development.
References
- 1. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 4. 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. 1-Bromo-2,5-Dichloro-3-Fluorobenzene | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]
- 7. fishersci.com [fishersci.com]
"1-Bromo-2,3-dichloro-5-fluorobenzene" reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-2,3-dichloro-5-fluorobenzene
Abstract
This compound is a polyhalogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring four distinct halogen atoms, imparts a nuanced and highly valuable reactivity profile. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl vs. C-F) allows for regioselective functionalization, making it a versatile building block in complex organic synthesis. This guide provides a comprehensive analysis of its reactivity, focusing on electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and metal-halogen exchange. We will delve into the underlying electronic and steric principles governing its behavior and provide field-proven experimental protocols for its key transformations.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the reactivity of this compound is to analyze its structure and inherent properties. The benzene ring is substituted with four electron-withdrawing halogen atoms, creating an electron-deficient aromatic system.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1000577-58-1[1] |
| Molecular Formula | C₆H₂BrCl₂F[1] |
| Molecular Weight | 243.88 g/mol [1] |
| Appearance | Solid or liquid |
| InChI Key | MWMUPKSZZWPECK-UHFFFAOYSA-N[1] |
| SMILES | C1=C(C=C(C(=C1Cl)Cl)Br)F[1] |
The Electronic Landscape: A Duality of Effects
The reactivity of the benzene ring is dictated by the interplay of inductive and resonance effects from its halogen substituents.
-
Inductive Effect (-I): All halogens are more electronegative than carbon and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring, deactivating it towards electrophilic attack.
-
Resonance Effect (+R): The halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect opposes the inductive effect. For halogens, the inductive effect is dominant, leading to an overall deactivation of the ring. However, the resonance effect is crucial for directing incoming electrophiles to the ortho and para positions.
The presence of four such substituents renders the ring significantly electron-poor, which not only hinders electrophilic substitution but also activates the ring for nucleophilic aromatic substitution.
Caption: Dueling electronic effects governing reactivity.
Reactivity Profile and Synthetic Applications
Electrophilic Aromatic Substitution (EAS)
Due to the strong deactivating nature of the four halogen substituents, this compound undergoes electrophilic aromatic substitution under harsh conditions. The key consideration is regioselectivity. All halogens are ortho, para-directors. The two unsubstituted positions on the ring are C4 and C6.
-
Attack at C4: This position is ortho to the C3-Cl and para to the C1-Br.
-
Attack at C6: This position is ortho to the C1-Br and C5-F.
Steric hindrance from the adjacent C2-Cl and C3-Cl groups will likely disfavor substitution at the C4 position. Therefore, electrophilic attack is predicted to occur preferentially at the C6 position , which is sterically more accessible.
Caption: Predicted regioselectivity for EAS.
Nucleophilic Aromatic Substitution (SNAr)
The electron-poor nature of the aromatic ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). In this mechanism, a strong nucleophile attacks the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[2][3]
A critical aspect of SNAr on polyhalogenated benzenes is the relative leaving group ability. Contrary to Sₙ1/Sₙ2 reactions, the rate-determining step is typically the initial nucleophilic attack.[4] This attack is accelerated by a more electronegative halogen, which creates a more electrophilic carbon center. Consequently, the C-F bond is often the most reactive site for SNAr.[4][5]
Predicted Reactivity Order for SNAr: C5-F > C2-Cl / C3-Cl > C1-Br
Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reactor Setup: To a dry, nitrogen-purged reaction vessel, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP).
-
Reagent Addition: Add the nucleophile (e.g., sodium methoxide, an amine, or a thiol, 1.1-1.5 eq) and a base if necessary (e.g., K₂CO₃, Cs₂CO₃).
-
Reaction: Heat the mixture to the required temperature (typically ranging from 80-150 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Metal-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most powerful and common application for this substrate. The significant difference in the bond dissociation energies of C-Br and C-Cl bonds allows for highly selective functionalization at the C1 position.
Bond Reactivity Order for Cross-Coupling: C-Br >> C-Cl
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking the aryl bromide with a boronic acid or ester.[6] This reaction is widely used in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals.[7][8]
Protocol: Suzuki-Miyaura Coupling of this compound
-
Inert Atmosphere: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent and Base: Add a degassed solvent system (e.g., toluene/water, dioxane/water) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) for 2-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via silica gel chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, a crucial transformation in medicinal chemistry.[9][10][11] It allows for the selective coupling of primary or secondary amines at the C-Br position of the substrate.
Protocol: Buchwald-Hartwig Amination of this compound
-
Catalyst Pre-formation (Optional but recommended): In a glovebox or under inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 eq) to a dry reaction vessel.
-
Reagent Addition: Add anhydrous, degassed toluene. Stir for 10 minutes. Add this compound (1.0 eq) and the amine (1.2 eq).
-
Reaction: Seal the vessel and heat to 80-110 °C for 4-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Metal-Halogen Exchange
Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, at low temperatures preferentially results in a metal-halogen exchange at the most labile C-Br bond.[12] This generates a potent aryllithium nucleophile, which can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a wide range of functional groups.
Caution: This reaction must be carried out under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent side reactions, such as benzyne formation.[13]
Protocol: Lithiation and Electrophilic Quench
-
Setup: To a flame-dried, three-neck flask under argon, add this compound (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30-60 minutes.
-
Electrophilic Trap: Add the chosen electrophile (e.g., dry CO₂ gas, an aldehyde, 1.2 eq) to the aryllithium solution at -78 °C.
-
Quench and Work-up: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl. Extract with ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.[14]
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a strategically designed building block whose reactivity is governed by the distinct properties of its four halogen substituents. The electron-deficient aromatic core favors nucleophilic aromatic substitution, with the C-F bond being a likely site of attack. Conversely, the C-Br bond provides a reliable handle for selective functionalization via palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This predictable, multi-faceted reactivity profile ensures its continued importance as a key intermediate for researchers, scientists, and drug development professionals engaged in the synthesis of complex, high-value molecules.
References
- 1. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. aksci.com [aksci.com]
A Technical Guide to the Synthetic Applications of 1-Bromo-2,3-dichloro-5-fluorobenzene
Abstract
This technical guide provides an in-depth exploration of 1-Bromo-2,3-dichloro-5-fluorobenzene, a highly functionalized aromatic compound with significant potential in modern organic synthesis. The strategic arrangement of four distinct halogen atoms on the benzene ring imparts unique reactivity, enabling a wide range of selective chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the core reactivity and practical applications of this versatile building block. We will delve into key reaction classes, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and the formation of organometallic intermediates, supported by detailed mechanistic discussions, step-by-step experimental protocols, and visual diagrams to elucidate complex chemical pathways.
Introduction: A Multifaceted Synthetic Building Block
This compound (CAS No. 1000577-58-1) is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1][] Its utility stems from the differential reactivity of its carbon-halogen bonds (C-Br, C-Cl, C-F), which allows for programmed, regioselective functionalization.[3] This precise control is paramount in the construction of pharmaceutical ingredients, agrochemicals, and advanced materials where specific substitution patterns are required to achieve desired biological activity or physical properties.[1][4] This guide will illuminate the chemical principles that govern its reactivity and provide practical protocols for its application in key synthetic transformations.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its safe handling, storage, and effective application in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 1000577-58-1 | [5] |
| Molecular Formula | C₆H₂BrCl₂F | [5] |
| Molecular Weight | 243.88 g/mol | [5] |
| Appearance | Colorless liquid or solid | [3] |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | [5] |
Core Reactivity: The Principle of Chemoselectivity
The synthetic power of this compound lies in the distinct energy and polarity of its three types of carbon-halogen bonds. This hierarchy of reactivity allows chemists to target specific positions on the aromatic ring for functionalization while leaving other positions intact.
-
C-Br Bond: The carbon-bromine bond is the most labile among the halogens present. Its lower bond dissociation energy makes it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions and for the formation of organometallic reagents like Grignard reagents.[6]
-
C-Cl Bonds: The carbon-chlorine bonds are significantly stronger and less reactive than the C-Br bond under typical cross-coupling conditions. They can be activated for coupling reactions under more forcing conditions or with specialized catalyst systems.
-
C-F Bond: The carbon-fluorine bond is the strongest and generally unreactive in cross-coupling reactions. However, the high electronegativity of fluorine, combined with the other electron-withdrawing halogens, activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), where fluoride can act as a leaving group.[1]
This differential reactivity is the cornerstone of its application as a versatile synthetic scaffold.
Caption: Logical workflow for the selective functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations, reacting selectively at the C-Br position.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis for creating biaryl structures.[7] The reaction proceeds selectively at the C-Br bond of our title compound, leaving the C-Cl and C-F bonds untouched under standard conditions.[1][8]
Causality in Protocol Design: The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is common. The ligand stabilizes the Pd(0) active species and facilitates the catalytic cycle. A base (e.g., Cs₂CO₃, K₂CO₃) is essential to activate the boronic acid for the transmetalation step.[9] A mixed solvent system, often containing water, can accelerate the reaction.[10]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand such as SPhos (4 mol%).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.5 mmol) to the tube.
-
Solvent: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction mixture for 4-12 hours, monitoring by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for synthesizing conjugated systems.[11] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. The regioselectivity strongly favors the more reactive C-Br bond.[11]
Causality in Protocol Design: The palladium catalyst (e.g., Pd(PPh₃)₄) performs the oxidative addition. The copper(I) salt (e.g., CuI) reacts with the alkyne to form a copper acetylide intermediate, which facilitates the transmetalation to the palladium center.[11] An amine base (e.g., triethylamine) is used both as a base and often as the solvent.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Protocol: Selective Sonogashira Coupling
-
Setup: In a sealed tube under argon, dissolve this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and copper(I) iodide (CuI, 5 mol%) in degassed triethylamine (5 mL).
-
Reagent Addition: Add the terminal alkyne (1.1 mmol) to the reaction mixture.
-
Reaction: Seal the tube and heat the mixture to 60-80 °C for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction to room temperature and filter off the ammonium salt precipitate. Rinse the filter cake with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired arylalkyne.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[12] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[13]
Causality in Protocol Design: This reaction requires a palladium source, a suitable phosphine ligand, and a strong, non-nucleophilic base.[14] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often crucial for achieving high yields, as they promote the rate-limiting reductive elimination step.[13] A strong base like sodium tert-butoxide (NaOtBu) is needed to deprotonate the amine, forming the active nucleophile.[15]
References
- 1. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Leveraging the Unique Reactivity of 1-Bromo-2,3-dichloro-5-fluorobenzene for the Synthesis of Novel Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Bromo-2,3-dichloro-5-fluorobenzene is a polyhalogenated aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique substitution pattern, featuring four distinct halogen atoms, imparts a predictable and hierarchical reactivity that can be exploited for the regioselective construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical properties and explores its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. Authored for researchers, medicinal chemists, and drug development professionals, this document offers not only detailed experimental protocols but also the underlying scientific rationale for methodological choices, aiming to empower the reader to effectively incorporate this building block into their synthetic programs.
Core Characteristics of a Strategic Building Block
The utility of this compound stems directly from its distinct physicochemical properties and the differential reactivity of its carbon-halogen bonds. Understanding these features is paramount for its strategic deployment in multi-step synthesis.
Physicochemical and Spectroscopic Profile
The compound is a polyhalogenated benzene derivative with the following key identifiers and properties.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1000577-58-1 | [2] |
| Molecular Formula | C₆H₂BrCl₂F | [1] |
| Molecular Weight | 243.89 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [2][3] |
| SMILES | C1=C(C=C(C(=C1Cl)Cl)Br)F | [1] |
| InChI Key | MWMUPKSZZWPECK-UHFFFAOYSA-N | [1] |
Note: Spectroscopic data including ¹H NMR, ¹³C NMR, IR, and MS are available through specialized chemical data providers.[4]
The Rationale for its Utility: A Dissection of Reactive Sites
The synthetic value of this compound is rooted in the predictable reactivity hierarchy of its C-X bonds. The electron-withdrawing nature of the chlorine and fluorine atoms modulates the reactivity of the entire aromatic system.
-
The C-Br Bond: This is the most reactive site for transformations involving transition-metal catalysis. The relative bond dissociation energies (C-F > C-Cl > C-Br) make the carbon-bromine bond the primary target for oxidative addition in palladium-catalyzed cross-coupling reactions.[3] This selectivity is the cornerstone of its use as a building block, allowing for precise functionalization at the C1 position.
-
The C-Cl Bonds: The two chlorine atoms are less reactive than bromine in cross-coupling reactions but significantly activate the benzene ring towards nucleophilic aromatic substitution (NAS) due to their inductive electron-withdrawing effects.[2]
-
The C-F Bond: The carbon-fluorine bond is the strongest and generally the least reactive in cross-coupling. However, fluorine's high electronegativity strongly influences the ring's electronic properties and can, in certain contexts, act as a leaving group in NAS reactions.[3] The fluorine atom is also a valuable feature for incorporation into pharmaceutical candidates, as it can enhance metabolic stability, binding affinity, and membrane permeability.
Safety and Handling Considerations
As with any laboratory chemical, proper handling is essential. The compound is classified with several hazards that necessitate specific precautions.
| Hazard Statement | GHS Classification | Precautionary Measures | Reference |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | [1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash contaminated skin thoroughly after handling. | [1][5] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection/face protection. Rinse cautiously with water for several minutes. | [1][5][6] |
| May cause respiratory irritation | STOT-SE (Category 3) | Avoid breathing vapors. Use only outdoors or in a well-ventilated area. | [1][7] |
Always consult the full Safety Data Sheet (SDS) before use and handle within a fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7]
Key Synthetic Transformations
The strategic placement of halogens allows for a range of selective transformations, primarily focused on the functionalization of the C-Br bond.
Palladium-Catalyzed Cross-Coupling: The C-Br Bond as a Synthetic Linchpin
Palladium-catalyzed reactions are the most powerful tools for elaborating the this compound core, leveraging the high reactivity of the C-Br bond.
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[8][9] For this compound, this reaction provides a direct route to substituted biphenyls and other complex scaffolds.[3]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) accelerate the oxidative addition and reductive elimination steps, which is particularly important for sterically hindered or electronically demanding substrates.[10]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where it facilitates the transfer of the organic group from the boron atom to the palladium center.[11]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[10]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent mixture of dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[12][13] This reaction is exceptionally valuable in medicinal chemistry for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly sensitive to the ligand. Early systems used bidentate phosphines like BINAP, but modern, highly active catalysts often employ bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) that promote the challenging C-N reductive elimination step.[12][14]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base is critical; weaker bases are often ineffective, while the specific cation (Na⁺, K⁺, Li⁺) can influence reaction rates.[13]
-
Amine Scope: The reaction is remarkably broad, accommodating primary and secondary alkyl and aryl amines. For challenging substrates like ammonia, specialized ammonia equivalents may be used.[12][15]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), a suitable ligand like XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Remove the vial from the glovebox. Add this compound (1.0 mmol, 1.0 equiv) followed by the amine (1.2 mmol, 1.2 equiv) and degassed toluene (5 mL) under an argon atmosphere.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pass it through a short plug of celite, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel to afford the desired arylamine product.
Formation of Organometallic Intermediates
The C-Br bond can also be used to form highly reactive organometallic intermediates, such as Grignard reagents, which can then be reacted with a wide variety of electrophiles.
Causality Behind Experimental Choices:
-
Reagent: Magnesium turnings are used to form the Grignard reagent. Activation of the magnesium (e.g., with a crystal of iodine or 1,2-dibromoethane) is often necessary to initiate the reaction.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required to stabilize the Grignard reagent.
-
Conditions: The reaction must be performed under strictly anhydrous and inert conditions (argon or nitrogen) to prevent quenching of the highly basic organometallic species by water or oxygen.
Application in Novel Compound Synthesis: A Strategic Perspective
The true power of this compound lies in its potential for sequential, regioselective functionalization, enabling rapid access to diverse chemical libraries. A medicinal chemist can use this building block to systematically explore the structure-activity relationship (SAR) around a core scaffold.
Scaffold Decoration Strategy
A logical synthetic strategy would involve initial functionalization at the most reactive C-Br position, followed by potential modification at the C-Cl or C-F positions under more forcing conditions if desired.
References
- 1. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 4. This compound(1000577-58-1) 1H NMR spectrum [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-2,3-dichloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Safety in Advanced Chemical Synthesis
In the pursuit of novel therapeutics and advanced materials, the chemical building blocks we employ are often as complex as the targets they are designed for. 1-Bromo-2,3-dichloro-5-fluorobenzene, a polyhalogenated aromatic compound, represents such a cornerstone molecule—invaluable in synthetic chemistry for its versatile reactivity, yet demanding a profound respect for its potential hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a Senior Application Scientist, my objective is to provide a deeper, more intuitive understanding of why specific safety protocols are critical. By elucidating the chemical rationale behind each precaution, this document aims to empower researchers to not only follow procedures but to cultivate a proactive safety mindset, ensuring both personal well-being and the integrity of your groundbreaking research.
Section 1: The Chemico-Hazard Profile of this compound
This compound (C₆H₂BrCl₂F) is a dense, aromatic compound whose utility is intrinsically linked to its reactive halogen sites. However, the very features that make it synthetically valuable—the multiple, varied halogen substituents—also dictate its toxicological and reactive hazard profile. It is classified under the Globally Harmonized System (GHS) as a substance that requires significant handling precautions.
Table 1: GHS Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Source: Public Chem CID 21691051[1]
The causality behind these classifications is rooted in the compound's structure. As a halogenated hydrocarbon, it can readily penetrate biological membranes, leading to systemic effects. The irritation potential is a direct consequence of its ability to disrupt cellular structures upon contact. While specific toxicological data for this exact molecule is limited, studies on analogous compounds, such as dichlorobenzene isomers, reveal a pattern of hepatotoxicity (liver damage) and, to a lesser extent, nephrotoxicity (kidney damage).[2][3][4] The position of the halogens on the benzene ring significantly influences the metabolic pathways and, consequently, the specific toxicological outcomes.[2][3] Therefore, it is prudent to assume that this compound may pose a risk to these organs upon significant exposure.
Section 2: Exposure Control and Personal Protective Equipment (PPE) - A Self-Validating System
The primary principle of safe handling is the prevention of exposure. This is achieved through a multi-layered approach encompassing engineering controls and personal protective equipment. The selection of PPE should not be a matter of convenience but a scientifically informed decision based on the hazards identified.
Engineering Controls: The First Line of Defense
All work involving this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The rationale is twofold: it prevents the inhalation of vapors, which can cause respiratory irritation, and it provides a contained space in the event of a spill.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory when handling this compound. The workflow for donning and doffing PPE is critical to prevent cross-contamination.
-
Hand Protection: Standard nitrile gloves, commonly used in laboratories, provide poor resistance to halogenated aromatic hydrocarbons.[6] They should be considered for splash protection only and must be changed immediately upon contact. For extended handling or in situations with a higher risk of contact, double-gloving with a more resistant material, such as Viton® or a multi-laminate glove, is strongly recommended. Always consult a glove compatibility chart for specific breakthrough times.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[5]
-
Body Protection: A flame-resistant lab coat must be worn and buttoned completely. Ensure that clothing covers all exposed skin.
The following diagram illustrates the logical flow for ensuring adequate personal protection.
Caption: PPE Donning and Doffing Workflow.
Section 3: Handling, Storage, and Disposal Protocols
Prudent Handling Practices
-
Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[5]
-
Ignition Sources: Avoid all sources of ignition. While the flash point is high, flammable vapors can accumulate. Use non-sparking tools where necessary.
-
Static Discharge: Grounding and bonding may be necessary when transferring large quantities to prevent static electricity buildup.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Requirements
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
Disposal: A Critical Responsibility
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected in a separate, designated waste container.[7] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name and associated hazard symbols.
-
Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
Section 4: Emergency Procedures - Preparedness is Key
Accidental Release Measures
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
Caption: Spill Response Decision Workflow.
First Aid Measures
Table 2: First Aid Protocols
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Source: Multiple Safety Data Sheets
Section 5: Chemical Reactivity and Stability
This compound is generally stable under normal laboratory conditions. However, it is important to be aware of potential incompatibilities and decomposition hazards.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[8] This is a critical consideration for fire safety and when conducting reactions at elevated temperatures.
Conclusion: A Partnership in Safety and Discovery
The responsible use of this compound is a shared responsibility. This guide provides the technical rationale to foster a culture of safety that goes beyond mere compliance. By understanding the inherent properties of this compound and the reasons behind each safety protocol, researchers can confidently and safely unlock its potential in the advancement of science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. The acute hepatotoxicity of the isomers of dichlorobenzene in Fischer-344 and Sprague-Dawley rats: isomer-specific and strain-specific differential toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. spokane.wsu.edu [spokane.wsu.edu]
Methodological & Application
Introduction: Synthesizing Complex Biaryls from a Polychlorinated Building Block
An Application Guide for the Suzuki-Miyaura Coupling of 1-Bromo-2,3-dichloro-5-fluorobenzene
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1]
This guide focuses on a particularly challenging yet valuable substrate: This compound . This polyhalogenated aromatic compound is a crucial building block in the development of novel pharmaceuticals and agrochemicals.[4] Its unique substitution pattern—featuring a reactive bromine atom alongside more inert chlorine atoms and an electron-withdrawing fluorine—allows for selective functionalization.[5] However, the very features that make this molecule attractive also present distinct synthetic challenges. The benzene ring is highly electron-deficient, which, while activating the C-Br bond for the initial oxidative addition, can complicate other steps in the catalytic cycle and demands a carefully optimized protocol for successful coupling.
This document provides a detailed protocol grounded in mechanistic understanding, offering researchers a robust starting point for the Suzuki-Miyaura coupling of this compound. We will delve into the rationale behind catalyst selection, reaction conditions, and troubleshooting common issues to ensure reproducible and high-yielding results.
Pillar 1: Mechanistic Rationale & Expert Insights
A successful protocol is built on a solid understanding of the reaction mechanism. The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] For a substrate like this compound, each step requires careful consideration.
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile. For this compound, the C-Br bond is significantly more reactive than the C-Cl bonds, allowing for selective activation.[1][6] The strong electron-withdrawing effects of the two chlorine atoms and the fluorine atom increase the electrophilicity of the aryl halide, facilitating this initial, often rate-limiting, step.[6]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the Pd(II) complex. This process is critically dependent on the presence of a base, which activates the boronic acid or its ester to form a more nucleophilic boronate species.[1][8][9] The exact mechanism of this transfer is complex and remains a subject of investigation, but the formation of this activated boronate is universally accepted as essential.[1]
-
Reductive Elimination: This is the final, product-forming step. The two organic ligands on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Causality Behind Experimental Choices
-
Catalyst & Ligand System: The choice of ligand is paramount. For electron-deficient aryl halides, standard catalysts like Pd(PPh₃)₄ may be insufficient. More effective systems often involve bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][6][10]
-
Why? Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the electron-poor aryl halide.[1] The steric bulk of these ligands facilitates the final reductive elimination step, preventing catalyst decomposition and promoting product formation.[1]
-
-
Base Selection: The base's role is not passive; it is a key activator.[1] While common bases like Na₂CO₃ can be effective, challenging couplings often benefit from stronger, non-coordinating bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11]
-
Why? These bases are highly effective at promoting the formation of the reactive boronate species required for transmetalation. They also help to minimize side reactions, such as protodeboronation (where the boronic acid reacts with trace water or protic solvents to revert to an arene), a common issue with electron-deficient boronic acids.[11][12]
-
-
Solvent System: Anhydrous, polar aprotic solvents are the standard choice. Dioxane, toluene, and tetrahydrofuran (THF) are frequently used.[1] In many protocols, a small amount of water is intentionally added.
Pillar 2: A Validated Experimental Protocol
This protocol provides a reliable set of starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should consider this a starting point for optimization based on their specific coupling partner.
Reagents and Equipment
-
Reactants: this compound, Arylboronic Acid
-
Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a suitable ligand (e.g., SPhos, XPhos).
-
Base: Anhydrous, finely powdered Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene.
-
Equipment: Schlenk tube or oven-dried round-bottom flask with reflux condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Assemble the reaction glassware and dry thoroughly in an oven (or by flame-drying under vacuum). Allow to cool to room temperature under a stream of inert gas. A strict inert atmosphere is crucial to prevent catalyst oxidation.[11]
-
Reagent Addition: To the reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %). Add this solid mixture to the reaction vessel.
-
Solvent Addition & Degassing: Add the degassed solvent (e.g., 1,4-Dioxane, approx. 0.1 M concentration relative to the limiting reagent). Seal the vessel and degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw or by bubbling inert gas through the solution for 15-20 minutes.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 80–110 °C and stir vigorously.[11]
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS. The reaction is complete upon full consumption of the starting aryl bromide.
-
Workup Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and quench by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[12]
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl compound.
Pillar 3: Data Presentation & Visualization
Table 1: Representative Reaction Parameters
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of electron-deficient aryl bromides. These serve as a strong foundation for optimizing the reaction with this compound.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound (1.0 eq) | Limiting reagent. |
| Boronic Acid | Arylboronic Acid or Ester (1.1 - 1.5 eq) | Slight excess mitigates protodeboronation side reactions.[11] |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common, reliable sources of Pd(0). |
| Ligand | SPhos or XPhos (1:2 Pd:Ligand ratio) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[10] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq) | Strong, non-coordinating bases effectively promote transmetalation.[11] |
| Solvent | 1,4-Dioxane or Toluene (+/- H₂O) | Aprotic solvents stabilize the catalyst; water can aid base solubility.[1] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for catalysis without promoting decomposition.[11] |
| Typical Yield | 65 - 95% | Highly dependent on the specific boronic acid coupling partner. |
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-2,3-dichloro-5-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 1-Bromo-2,3-dichloro-5-fluorobenzene. This polysubstituted halogenated benzene is a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern presents distinct regiochemical outcomes in SNAr reactions. This document details the underlying principles governing its reactivity, provides validated, step-by-step protocols for key transformations, and offers expert insights into experimental design and troubleshooting. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block.
Understanding the Reactivity of this compound
Nucleophilic aromatic substitution is a critical reaction class for aryl halides bearing electron-withdrawing groups (EWGs).[3][4] Unlike electrophilic substitutions common to electron-rich aromatics, SNAr proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5] The rate and regioselectivity of the reaction are dictated by two primary factors: the ability of the substituents to stabilize this negatively charged intermediate and the nature of the leaving group.
Electronic Effects & Regioselectivity
In this compound, all four halogen substituents act as EWGs through their inductive effect, rendering the aromatic ring highly electron-deficient and thus activated towards nucleophilic attack.[6][7] The critical factor for productive SNAr is the stabilization of the Meisenheimer complex, which is most effective when EWGs are positioned ortho or para to the leaving group, allowing the negative charge to be delocalized via resonance.[4][7]
The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I.[7][8] This is counterintuitive to the trend seen in SN1/SN2 reactions and is because the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.[3][7] The high electronegativity of fluorine makes the carbon atom it is attached to (C-5) the most electrophilic site, accelerating the nucleophilic attack.
For this compound, substitution of the fluorine atom at C-5 is the most favored pathway. This is because the chloro group at the C-2 position is para to the site of attack, providing powerful resonance stabilization to the Meisenheimer complex. The chloro group at C-3 offers additional inductive stabilization.
Caption: Meisenheimer complex stabilization in the SNAr of this compound.
Substrate Properties
A clear understanding of the physical properties of the starting material is crucial for proper handling, storage, and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrCl₂F | [9] |
| Molecular Weight | 243.89 g/mol | [9] |
| Appearance | Colorless oil/liquid (predicted) | [6] |
| Boiling Point | ~232°C (based on isomer) | [6] |
| Density | ~1.823 g/cm³ (based on isomer) | [6] |
| Storage | Store sealed in a dry container at room temperature. | [6] |
General Considerations for SNAr Protocols
Optimizing SNAr reactions involves the careful selection of several key parameters.
-
Nucleophile: Strong nucleophiles are required. For neutral nucleophiles like amines, a base is needed to deprotonate the intermediate or the amine itself. For anionic nucleophiles like alkoxides, pre-formation with a strong base (e.g., NaH) is often beneficial.[8]
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are ideal. They effectively solvate the counter-ion of the base/nucleophile but do not hydrogen-bond with the nucleophile, preserving its reactivity.[10][11]
-
Base: When required, common bases include potassium carbonate (K₂CO₃) for moderate conditions, or stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) for less reactive nucleophiles.[8][10][11]
-
Temperature: While the ring is highly activated, elevated temperatures (50-150 °C) are often necessary to achieve reasonable reaction rates.[8] Reaction progress should always be monitored to avoid decomposition.
Detailed Experimental Protocols
The following protocols are representative examples of SNAr reactions on this compound.
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Amination with Morpholine
This protocol describes the substitution of the fluorine atom with a common secondary amine, morpholine.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 243.89 | 1.00 g | 4.10 | 1.0 |
| Morpholine | 87.12 | 0.43 mL (444 mg) | 5.10 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.13 g | 8.20 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | 15 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 4.10 mmol) and potassium carbonate (1.13 g, 8.20 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMSO (15 mL) to the flask, followed by morpholine (0.43 mL, 5.10 mmol).
-
Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(5-bromo-2,3-dichlorophenyl)morpholine.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: O-Arylation with Sodium Methoxide
This protocol demonstrates the formation of an aryl ether via reaction with an alkoxide nucleophile.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 243.89 | 1.00 g | 4.10 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 243 mg | 4.51 | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 15 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add sodium methoxide (243 mg, 4.51 mmol).
-
Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMF (15 mL). Stir the suspension for 10 minutes. Add the this compound (1.00 g, 4.10 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: The resulting crude oil can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-bromo-2,3-dichloro-5-methoxybenzene.
-
Characterization: Confirm the structure of the product by NMR and mass spectrometry.
Troubleshooting and Key Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficient temperature; Inactive nucleophile; Poor quality solvent/reagents. | Increase temperature in 10-20 °C increments. Use a stronger base to generate a more potent nucleophile (e.g., use NaH to form an alkoxide from an alcohol).[8] Ensure all solvents are anhydrous. |
| Multiple Products / Side Reactions | Reaction temperature too high, causing decomposition; Competing reaction at other halogen sites (less likely but possible). | Lower the reaction temperature and allow for a longer reaction time. Confirm the structure of the main product carefully to ensure the expected regioselectivity. |
| Difficult Purification | Residual polar aprotic solvent (DMSO/DMF) in the crude product. | During workup, perform multiple, vigorous washes with water and brine to remove as much of the high-boiling solvent as possible before concentrating the organic layer. |
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution. The reaction proceeds with high regioselectivity, favoring the displacement of the fluorine atom at the C-5 position. This predictable reactivity, combined with the presence of other halogens that can be used in subsequent cross-coupling reactions, makes it an exceptionally versatile tool for the synthesis of complex, functionalized aromatic compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors.
References
- 1. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. youtube.com [youtube.com]
- 6. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 1-Bromo-2,3-dichloro-5-fluorobenzene in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Polysubstituted Halobenzenes
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of drug design. Halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 1-Bromo-2,3-dichloro-5-fluorobenzene is a prime example of a highly functionalized and versatile building block. Its unique arrangement of four halogen atoms with distinct reactivity profiles provides chemists with a powerful tool for constructing complex pharmaceutical intermediates with high regiochemical control.
The principal advantage of this reagent lies in the differential reactivity of its carbon-halogen bonds. Under typical palladium-catalyzed cross-coupling conditions, the C-Br bond is significantly more reactive than the C-Cl bonds, while the C-F bond is the most inert. This reactivity hierarchy allows for selective, stepwise functionalization of the aromatic ring, enabling the synthesis of intricately substituted molecules that would be challenging to access through other routes. This guide details the strategic considerations, applications, and detailed protocols for leveraging this compound in the synthesis of key pharmaceutical motifs.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The following table summarizes key properties and hazard information for this compound.
| Property | Value | Reference |
| CAS Number | 1000572-78-0 | [1] |
| Molecular Formula | C₆H₂BrCl₂F | [1] |
| Molecular Weight | 243.89 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 232 °C | [2] |
| Flash Point | 94 °C | [2] |
| Purity | Typically ≥98% | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2][3] |
Safety Profile:
| Hazard Statement | Description | Precautionary Code |
| H315 | Causes skin irritation | P280, P302+P352 |
| H319 | Causes serious eye irritation | P305+P351+P338 |
| H335 | May cause respiratory irritation | P261, P304+P340 |
Note: This is not an exhaustive safety list. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[1][2][3][4]
Core Principles: Exploiting Differential Halogen Reactivity
The synthetic utility of this compound is rooted in the predictable, stepwise reactivity of its halogen substituents. This allows for a modular approach to building molecular complexity.
Causality of Reactivity: The reactivity order (Br > Cl > F) in palladium-catalyzed cross-coupling reactions is a direct consequence of bond dissociation energies (BDEs) and the mechanism of oxidative addition to the Palladium(0) center. The C-Br bond is weaker than the C-Cl bond, which in turn is weaker than the C-F bond. Consequently, the energy barrier for the initial oxidative addition step is lowest for the C-Br bond, allowing for selective reaction at this site under carefully controlled conditions.[5][6]
Caption: Differential reactivity of halogen sites.
This inherent selectivity enables a synthetic strategy where the bromine is first replaced via a cross-coupling reaction. The resulting dichloro-fluoro-biaryl intermediate can then undergo a second coupling at one of the less reactive chlorine sites under more forcing conditions, or the remaining halogens can be used to tune the final product's electronic properties.
Application Case Study 1: Synthesis of BRAF Inhibitor Scaffolds
BRAF inhibitors are a critical class of targeted therapies for melanoma and other cancers.[7][8] Many of these inhibitors feature a core aromatic structure linked to a substituted phenyl group. This compound is an ideal starting material for constructing analogues of these drugs, allowing for systematic exploration of structure-activity relationships (SAR).
Synthetic Rationale: The synthesis of a key intermediate for a BRAF inhibitor analogue can be envisioned through a Suzuki-Miyaura coupling. This reaction forms a C-C bond by coupling the aryl bromide with a suitable boronic acid or ester, a foundational reaction in pharmaceutical synthesis.[5][9] The remaining chlorine and fluorine atoms can enhance binding affinity or modulate metabolic stability in the final drug candidate.[10][11]
Caption: Synthetic workflow for a BRAF inhibitor scaffold.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling at the C-Br position of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.03 eq.) or other suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)
-
1,4-Dioxane (solvent)
-
Water (co-solvent, approx. 25% v/v of dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (3.0 eq.).
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The mixture should be a suspension.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.), to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Trustworthiness Check:
-
Expected Outcome: Formation of the C-C coupled product with retention of the two chlorine atoms and the fluorine atom.
-
Validation: Confirm product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting aryl bromide should be evident in the chosen monitoring technique (TLC/LC-MS).
Application Case Study 2: Synthesis of Apixaban-like Scaffolds
Apixaban is a potent, direct Factor Xa inhibitor used as an anticoagulant.[12][13] Its structure contains a substituted phenyl group attached to a piperidinone moiety. This compound can serve as a starting point for novel analogues, where the dichloro-fluoro substitution pattern can be explored to improve properties like metabolic stability or target residence time. The key transformation is the formation of a C-N bond.[14][15]
Synthetic Rationale: The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[16][17] This reaction allows for the direct coupling of the C-Br bond of our starting material with a piperidinone or a related amine, selectively leaving the C-Cl and C-F bonds intact for later-stage modifications or as permanent structural features.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with a secondary amine (e.g., morpholine as a model).
Materials:
-
This compound (1.0 eq.)
-
Secondary Amine (e.g., Morpholine) (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Toluene, anhydrous (solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and NaOtBu (1.4 eq.) to a dry reaction flask with a stir bar.
-
Reagent Addition: Remove the flask from the glovebox (if used). Add the anhydrous toluene, followed by the secondary amine (1.2 eq.) and finally this compound (1.0 eq.) via syringe.
-
Inerting: Ensure the vessel is sealed and under a positive pressure of nitrogen or argon.
-
Reaction: Heat the mixture to 100-110 °C. The solution will typically become dark. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography.
Trustworthiness Check:
-
Expected Outcome: Formation of the N-(2,3-dichloro-5-fluorophenyl)amine product.
-
Causality Note: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial.[18][19] It facilitates the key reductive elimination step, which is often rate-limiting, and stabilizes the palladium catalyst, leading to higher yields and broader substrate scope, especially with less reactive aryl chlorides if a second coupling were desired.[20]
Caption: Step-by-step workflow for the Buchwald-Hartwig protocol.
Conclusion
This compound represents more than just a chemical reagent; it is a strategic platform for innovation in pharmaceutical synthesis. Its well-defined reactivity hierarchy provides a reliable and reproducible pathway for constructing complex, polysubstituted aromatic cores. By mastering selective cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently generate novel molecular architectures, accelerating the discovery and development of next-generation therapeutics. The protocols and principles outlined in this guide serve as a foundational framework for unlocking the full synthetic potential of this valuable building block.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. innospk.com [innospk.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. arborpharmchem.com [arborpharmchem.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. youtube.com [youtube.com]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Role of 1-Bromo-2,3-dichloro-5-fluorobenzene in the Synthesis of Advanced Agrochemicals
Introduction: In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with enhanced efficacy, improved safety profiles, and robust performance is paramount. The strategic use of highly functionalized intermediates is a cornerstone of this discovery process. 1-Bromo-2,3-dichloro-5-fluorobenzene, a polysubstituted aromatic compound, has emerged as a valuable building block in the synthesis of next-generation fungicides, particularly within the widely successful class of pyrazole carboxamides. The unique arrangement of its substituents offers chemists a versatile platform for introducing the 2,3-dichloro-5-fluorophenyl moiety into complex molecular architectures, a key structural feature in several modern agrochemicals.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the synthetic pathways, reaction mechanisms, and detailed experimental protocols, offering field-proven insights for researchers, scientists, and professionals in the agrochemical and drug development sectors.
The Significance of the 2,3-Dichloro-5-fluorophenyl Moiety in Modern Fungicides
The 2,3-dichloro-5-fluorophenyl group is a key pharmacophore in a number of contemporary fungicides. The specific substitution pattern of chlorine and fluorine atoms on the phenyl ring plays a crucial role in the biological activity of the final product. The electron-withdrawing nature of these halogens can significantly influence the molecule's binding affinity to its target site, metabolic stability, and overall efficacy.
Synthetic Utility of this compound
This compound serves as a critical starting material for the introduction of the 2,3-dichloro-5-fluorophenyl group into the core structure of pyrazole carboxamide fungicides. The bromine atom provides a reactive handle for the formation of a crucial C-N bond, typically through the synthesis of a phenylhydrazine intermediate. This intermediate is then cyclized to form the pyrazole ring, a central component of this class of fungicides.
The synthesis of these agrochemicals generally follows a convergent approach, where the pyrazole carboxylic acid core and the substituted aniline are prepared separately and then coupled in the final steps. The journey from this compound to the final active ingredient involves several key transformations, each requiring careful optimization of reaction conditions to ensure high yields and purity.
Application in the Synthesis of Pyrazole Carboxamide Fungicides: A Detailed Workflow
A significant application of this compound is in the synthesis of potent succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides act by inhibiting the enzyme succinate dehydrogenase in the mitochondrial respiratory chain of pathogenic fungi, thereby disrupting their energy supply.
The following sections outline a detailed, step-by-step methodology for the synthesis of a representative pyrazole carboxamide fungicide starting from this compound.
Part 1: Synthesis of the Key Intermediate: (2,3-Dichloro-5-fluorophenyl)hydrazine
The conversion of this compound to the corresponding hydrazine is a pivotal step. This transformation is typically achieved through a two-step process: conversion to the aniline followed by diazotization and reduction.
Step 1: Synthesis of 2,3-Dichloro-5-fluoroaniline
A common method for this conversion is the Buchwald-Hartwig amination, which allows for the formation of a C-N bond from an aryl halide.
Experimental Protocol: Synthesis of 2,3-Dichloro-5-fluoroaniline
-
Materials:
-
This compound
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq), palladium(II) acetate (0.02 eq), and rac-BINAP (0.03 eq) in anhydrous toluene.
-
Add sodium tert-butoxide (1.4 eq) and benzophenone imine (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude imine intermediate.
-
Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and add aqueous hydrochloric acid (e.g., 2 M HCl).
-
Stir the mixture at room temperature for 2-4 hours to effect hydrolysis of the imine.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2,3-dichloro-5-fluoroaniline by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The Pd(OAc)₂ and rac-BINAP system is a well-established catalyst for Buchwald-Hartwig amination, effectively facilitating the carbon-nitrogen bond formation.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating an inert atmosphere to prevent catalyst deactivation.
-
Hydrolysis: The use of an imine followed by acidic hydrolysis is a common strategy to introduce a primary amino group while avoiding side reactions.
Step 2: Synthesis of (2,3-Dichloro-5-fluorophenyl)hydrazine
The prepared aniline is then converted to the corresponding hydrazine via a diazotization reaction followed by reduction.
Experimental Protocol: Synthesis of (2,3-Dichloro-5-fluorophenyl)hydrazine
-
Materials:
-
2,3-Dichloro-5-fluoroaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
-
Procedure:
-
Dissolve 2,3-dichloro-5-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the prepared diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution until the pH is approximately 10-12, while cooling in an ice bath.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield (2,3-dichloro-5-fluorophenyl)hydrazine, which can be further purified by recrystallization or chromatography if necessary.
-
Causality Behind Experimental Choices:
-
Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures forms the diazonium salt. Low temperatures are crucial to prevent the decomposition of the unstable diazonium salt.
-
Reduction: Stannous chloride is a common and effective reducing agent for converting diazonium salts to hydrazines.
Part 2: Synthesis of the Pyrazole Carboxylic Acid Moiety
The pyrazole carboxylic acid component is synthesized separately. A common route involves the condensation of a hydrazine with a β-ketoester derivative.
Part 3: Final Coupling to Yield the Pyrazole Carboxamide Fungicide
The final step in the synthesis is the amide coupling of the (2,3-dichloro-5-fluorophenyl)hydrazine-derived pyrazole and a pre-synthesized aniline component.
Experimental Protocol: Amide Coupling
-
Materials:
-
Appropriate pyrazole carboxylic acid
-
(2,3-Dichloro-5-fluorophenyl)hydrazine-derived aniline
-
Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide)
-
-
Procedure (via Acid Chloride):
-
Convert the pyrazole carboxylic acid to its corresponding acid chloride by reacting it with an excess of thionyl chloride, often with a catalytic amount of DMF, at reflux.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous solvent.
-
In a separate flask, dissolve the aniline derivative and a base in the same anhydrous solvent and cool to 0 °C.
-
Slowly add the solution of the acid chloride to the aniline solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
-
Data Presentation
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | 2,3-Dichloro-5-fluoroaniline | This compound | Pd(OAc)₂, rac-BINAP, NaOtBu | 75-85 | >98 |
| 2 | (2,3-Dichloro-5-fluorophenyl)hydrazine | 2,3-Dichloro-5-fluoroaniline | NaNO₂, SnCl₂·2H₂O | 60-75 | >97 |
| 3 | Pyrazole Carboxamide Fungicide | Pyrazole carboxylic acid, Aniline | SOCl₂ or EDC/HOBt | 80-95 | >99 |
Experimental Workflow Diagram
Caption: Synthetic workflow from this compound to a pyrazole carboxamide fungicide.
This compound is a strategically important intermediate in the synthesis of modern pyrazole carboxamide fungicides. Its well-defined reactivity allows for the efficient introduction of the biologically crucial 2,3-dichloro-5-fluorophenyl moiety. The synthetic protocols outlined in this guide, from the initial C-N bond formation to the final amide coupling, provide a robust framework for researchers in the agrochemical field. A thorough understanding of the underlying reaction mechanisms and careful optimization of experimental conditions are key to successfully leveraging this versatile building block in the development of novel and effective crop protection solutions.
Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 1-Bromo-2,3-dichloro-5-fluorobenzene
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 1-bromo-2,3-dichloro-5-fluorobenzene as a strategic building block for the synthesis of complex biaryl compounds. Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials, making their efficient construction a critical objective in modern organic chemistry.[1] The unique polyhalogenated structure of this compound offers a distinct advantage: the differential reactivity of its carbon-halogen bonds, primarily the selective activation of the C-Br bond over the more inert C-Cl bonds. This guide will detail field-proven insights and detailed protocols for leveraging this chemoselectivity in palladium-catalyzed cross-coupling reactions, with a focus on Suzuki-Miyaura, Stille, and Heck couplings. We will dissect the causality behind experimental choices, from catalyst and ligand selection to the optimization of reaction conditions, to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic compound whose value lies in its potential for programmed, site-selective modifications. The presence of multiple halogen atoms with differing reactivity profiles (Br > Cl) allows for its use as a scaffold upon which molecular complexity can be built in a controlled, stepwise manner.[2] The electron-withdrawing nature of the chlorine and fluorine substituents also influences the reactivity of the aromatic ring, making it an intriguing substrate for cross-coupling chemistry.[3]
The primary application of this reagent is in the synthesis of polychlorinated and fluorinated biaryl compounds. These structures are of significant interest in medicinal chemistry and materials science due to the unique conformational and electronic properties conferred by the halogen atoms, which can enhance biological activity, metabolic stability, and material performance. This compound serves as a critical intermediate for creating novel molecular architectures that would be challenging to access through other synthetic routes.[4]
Core Principle: Chemoselectivity in Cross-Coupling
The success of using polyhalogenated substrates like this compound hinges on the principle of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to a carbon-halogen bond is a critical step. The relative bond dissociation energies (C-I < C-Br < C-Cl < C-F) and the electronics of the substrate dictate the ease of this step. The C-Br bond is significantly more reactive towards Pd(0) insertion than the C-Cl bonds, allowing for selective functionalization at the bromine-substituted position while leaving the chlorine atoms untouched for potential subsequent transformations.[5]
Safety & Handling
As with all halogenated aromatic compounds, this compound and its related reagents must be handled with appropriate safety precautions.
-
Handling: Use only in a well-ventilated chemical fume hood.[6] Avoid inhalation of vapors and contact with skin and eyes.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[6]
-
Toxicity: While specific toxicity data for this exact compound is limited, related halogenated benzenes can cause skin, eye, and respiratory irritation.[6][7] Organotin reagents used in Stille couplings are highly toxic and require specialized handling and disposal procedures.[8][9]
Always consult the Safety Data Sheet (SDS) for detailed information before handling any chemical.[6][7]
Palladium-Catalyzed Cross-Coupling Protocols
The following sections provide detailed protocols for the Suzuki-Miyaura, Stille, and Heck reactions. While specific, peer-reviewed examples for this compound are not abundant in the literature, the following protocols are based on established methodologies for structurally similar, sterically hindered, and electronically deactivated aryl bromides.[10][11] These should be considered robust starting points for optimization.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for biaryl synthesis due to the commercial availability, stability, and low toxicity of boronic acid coupling partners.[3] The reaction is generally tolerant of a wide range of functional groups.
-
Catalyst: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common pre-catalysts that form the active Pd(0) species in situ. For challenging substrates, pre-formed catalysts or pre-catalyst generators (e.g., G2 palladacycles) can offer improved reliability.[12]
-
Ligand: The choice of phosphine ligand is critical. For electron-poor and sterically hindered aryl halides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other biaryl phosphines are often necessary. These ligands promote the oxidative addition step and stabilize the catalytically active species.[12][13]
-
Base: A base is required to activate the boronic acid in the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.[6]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[11]
Caption: General workflow for Suzuki-Miyaura coupling.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%), and a bulky phosphine ligand such as SPhos (4 mol%).[3]
-
Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.[12]
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
The following table presents typical conditions and expected yields for Suzuki coupling of analogous electron-poor or sterically hindered aryl bromides. These serve as a starting point for optimization.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~95 |
| 1-Bromo-2-fluoro-4-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | ~95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | ~98 |
Note: Data is fictionalized based on typical results for similar substrates to provide a realistic benchmark.[3][11]
Stille Coupling: Reaction with Organostannanes
The Stille reaction offers the advantage of using organostannane reagents that are often stable to air and moisture and tolerant of many functional groups.[8] However, the high toxicity of tin compounds is a significant drawback, necessitating careful handling and purification to remove tin byproducts.[8][9]
-
Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for many Stille couplings.[9] Pd₂(dba)₃ is another common choice, often used in combination with an ancillary ligand.[8]
-
Ligand: While some Stille reactions proceed without an additional ligand (using pre-formed complexes like Pd(PPh₃)₄), sterically demanding substrates may benefit from ligands like P(o-tol)₃ or AsPh₃ to accelerate the reaction.[5]
-
Additives: The addition of a copper(I) salt (e.g., CuI) can significantly accelerate the rate-limiting transmetalation step.[14] Lithium chloride (LiCl) is also frequently added to facilitate the reaction, possibly by forming a more reactive organopalladium chloride intermediate.[14]
-
Solvent: Anhydrous, polar aprotic solvents like DMF, THF, or toluene are typically used.[9]
Caption: General catalytic cycle of the Stille cross-coupling reaction.
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add any co-catalysts or additives, such as copper(I) iodide (CuI, 10 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.
-
Add tributyl(phenyl)stannane (1.1 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite to remove the precipitate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction: Arylation of Alkenes
The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[15] It is a powerful method for synthesizing substituted alkenes, often with high stereoselectivity for the trans isomer.[7][15]
-
Catalyst: Pd(OAc)₂ is the most common pre-catalyst.[7] Phosphine-free conditions are sometimes employed, though ligands are often beneficial.
-
Ligand: For aryl bromides, triarylphosphines like P(o-tol)₃ are effective. For less reactive aryl chlorides (which might be a concern for side-reactivity at high temperatures), bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) may be required.[7]
-
Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ or NaOAc is required to neutralize the HX formed during the catalytic cycle.[7][16]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.[16]
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (1-2 mol%), and a suitable ligand (e.g., P(o-tol)₃, 2-4 mol%).
-
Add the base (e.g., triethylamine, 1.5-2.0 equiv).
-
Add the alkene (e.g., styrene, 1.2-1.5 equiv).
-
Add a degassed polar aprotic solvent, such as DMF.
-
Seal the flask and heat to 100-140 °C for 12-48 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the substituted stilbene derivative.
Conclusion and Future Directions
This compound stands as a versatile and strategically valuable building block for the synthesis of complex biaryl compounds. Its utility is rooted in the chemoselective reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for precise, programmed functionalization. The Suzuki-Miyaura, Stille, and Heck reactions provide robust and adaptable platforms for this purpose, with the choice of methodology depending on the desired coupling partner and tolerance for specific reagents, such as toxic organostannanes.
The protocols outlined in this guide, derived from established principles for analogous systems, offer a solid foundation for researchers to begin their investigations. Future work should focus on the systematic optimization of these reactions for this specific substrate to build a library of quantitative data. Furthermore, the unreacted C-Cl bonds on the resulting biaryl products serve as latent reactive handles, opening avenues for subsequent diversification through harsher cross-coupling conditions or other transformations, thereby enabling the rapid assembly of highly complex and novel molecular architectures for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Regioselective Functionalization of 1-Bromo-2,3-dichloro-5-fluorobenzene
Authored by: Gemini, Senior Application Scientist
Abstract
1-Bromo-2,3-dichloro-5-fluorobenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] The distinct electronic nature and reactivity of its four halogen substituents (Br, Cl, F) present a unique synthetic challenge and a remarkable opportunity for controlled, regioselective functionalization. This guide provides an in-depth analysis of the molecule's reactivity profile and details field-proven protocols for achieving selective C-C, C-N, and C-Element bond formation at specific positions on the aromatic ring. We will explore strategies leveraging metal-halogen exchange, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution, explaining the underlying principles that govern the observed regioselectivity.
Reactivity Profile and Strategic Overview
The functionalization of this compound is governed by the inherent differences in the carbon-halogen bonds and the electronic landscape of the aromatic ring. Understanding this profile is critical for designing a successful regioselective strategy.
-
C-Br Bond (Position C1): The carbon-bromine bond is the most labile among the halogens present. It is significantly weaker and more polarizable than the C-Cl and C-F bonds. This makes the C1 position the primary site for two major classes of reactions:
-
C-Cl Bonds (Positions C2, C3): Carbon-chlorine bonds are stronger and less reactive than the C-Br bond in the context of oxidative addition and metal-halogen exchange. They typically remain intact under conditions designed to selectively functionalize the C-Br bond.
-
C-F Bond (Position C5): The carbon-fluorine bond is the strongest and generally unreactive towards oxidative addition. However, the high electronegativity of fluorine, combined with the cumulative electron-withdrawing effects of the other halogens, makes the C5 position susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][5] The fluorine atom acts as an excellent leaving group in SNAr mechanisms, particularly when the ring is activated.[6]
-
C-H Bonds (Positions C4, C6): The two protons are acidic due to the inductive effects of the adjacent halogens. While direct deprotonation (lithiation) is possible, it typically requires stronger or more sterically hindered bases and is often kinetically slower than metal-halogen exchange at the C-Br position.
This analysis leads to a clear strategic roadmap for functionalization, as illustrated below.
References
- 1. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-2,3-dichloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Highly Functionalized Aryl Halides in C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] The reaction generally proceeds under mild conditions, tolerating a wide array of functional groups.[1][5]
This guide provides an in-depth technical overview and detailed protocols for the Sonogashira coupling of a challenging, electron-deficient substrate: 1-Bromo-2,3-dichloro-5-fluorobenzene . The presence of multiple halogen substituents significantly influences the electronic properties and reactivity of the aromatic ring, necessitating careful consideration and optimization of the reaction conditions. We will explore the mechanistic nuances, strategic selection of catalysts, bases, and solvents, and provide a field-proven protocol for successful coupling with this specific substrate.
Understanding the Substrate: The Electronic and Steric Landscape of this compound
The reactivity of an aryl halide in the Sonogashira coupling is critically dependent on the nature of the halide and the electronic environment of the aromatic ring. The generally accepted order of reactivity for the halide is I > Br > Cl.[3][5] For this compound, the bromine atom is the primary site for oxidative addition to the palladium(0) catalyst.
The presence of three electron-withdrawing halogen atoms (two chlorine and one fluorine) renders the aromatic ring electron-deficient. This electronic characteristic can be advantageous, as electron-poor aryl halides are often more reactive in the oxidative addition step of the catalytic cycle.[3] However, the steric hindrance imposed by the two chlorine atoms ortho to the bromine may temper this increased reactivity. Therefore, the choice of a sterically accessible and highly active catalyst system is paramount for achieving high yields.
The Catalytic Heart of the Reaction: A Dual-Metal Symphony
The classical Sonogashira reaction employs a cooperative catalytic system of palladium and copper.[1][2] Understanding the roles of each metal is crucial for troubleshooting and optimization.
-
The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of the aryl bromide to a palladium(0) species. The resulting arylpalladium(II) complex then undergoes transmetalation with a copper acetylide intermediate, followed by reductive elimination to yield the desired arylalkyne product and regenerate the palladium(0) catalyst.[5]
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide.[1][6] This step is crucial as it activates the alkyne for the subsequent transmetalation to the palladium center.[7]
While the copper co-catalyst generally enhances the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[8] In recent years, significant research has focused on the development of copper-free Sonogashira protocols to circumvent this issue.[8][9]
Visualizing the Catalytic Cycles
To illustrate the intricate interplay of the catalytic cycles, the following diagrams are provided.
Figure 1: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Strategic Component Selection for this compound
The success of the Sonogashira coupling with this specific substrate hinges on the judicious selection of each reaction component.
| Component | Recommended Choice | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | These are robust and commercially available catalysts effective for a wide range of aryl bromides. For more challenging couplings, consider more advanced catalysts with bulky electron-rich phosphine ligands like XPhos or SPhos. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most commonly used and effective co-catalyst for activating the terminal alkyne. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPEA) | These bulky amine bases also serve as solvents in many cases, effectively scavenging the HBr byproduct and facilitating the formation of the copper acetylide.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free protocols.[1][10] |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | THF is a good general-purpose solvent for Sonogashira reactions. DMF can be beneficial for less reactive substrates due to its higher boiling point and ability to dissolve a wider range of reagents.[11] |
| Terminal Alkyne | Varies based on desired product | A slight excess (1.1-1.5 equivalents) is typically used to ensure complete consumption of the aryl bromide. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH).
Materials and Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 eq)
-
Copper(I) Iodide (CuI) (0.04-0.10 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous Tetrahydrofuran (THF) (if not using amine as solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Experimental Workflow Visualization
Figure 2: A step-by-step workflow for the Sonogashira coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add anhydrous THF (if necessary, to make a 0.1-0.2 M solution with respect to the aryl bromide) followed by triethylamine (3.0 eq). If using the amine as the primary solvent, add a sufficient volume to fully dissolve the starting materials.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to degas the solvent.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 50-70 °C with vigorous stirring. The optimal temperature may need to be determined empirically, starting at a lower temperature and gradually increasing if the reaction is sluggish.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting aryl bromide spot is a good indicator of reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use a fresh batch of catalyst.- Gradually increase the reaction temperature.- Ensure all reagents and solvents are anhydrous and of high purity. |
| Formation of Alkyne Homocoupling Product | - Presence of oxygen- High concentration of copper catalyst | - Maintain a strict inert atmosphere throughout the reaction.- Reduce the amount of copper(I) iodide.- Consider a copper-free protocol. |
| Decomposition of Starting Materials or Product | - Reaction temperature is too high- Prolonged reaction time | - Optimize the reaction temperature to the minimum required for efficient conversion.- Stop the reaction as soon as the starting material is consumed (as determined by TLC). |
Copper-Free Sonogashira Coupling: A Greener Alternative
Concerns about the toxicity of copper and the formation of homocoupling byproducts have driven the development of copper-free Sonogashira protocols.[8][9] These reactions often require more specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-Beller type catalysts) and typically employ an amine base in a suitable solvent.[10][12] While potentially requiring more optimization, a copper-free approach can offer a cleaner reaction profile and is a valuable alternative to consider, especially in the context of pharmaceutical synthesis where metal contamination is a critical concern.
Conclusion
The Sonogashira coupling of this compound presents a rewarding synthetic challenge that can be successfully addressed through a systematic and well-informed approach. By understanding the electronic and steric nature of the substrate and carefully selecting the catalyst, base, and solvent, researchers can effectively construct complex molecular architectures. The detailed protocol provided herein serves as a robust starting point, and the principles discussed will empower scientists to optimize and adapt these conditions for a wide range of terminal alkynes, ultimately accelerating their research and development endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.lucp.net [books.lucp.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes for 1-Bromo-2,3-dichloro-5-fluorobenzene in Materials Science
Introduction: Strategic Halogenation as a Tool for Advanced Material Design
In the landscape of materials science, particularly in the realm of organic electronics, the precise tuning of molecular properties is paramount. Polyhalogenated aromatic compounds are indispensable building blocks in this pursuit, offering chemists a powerful lever to modulate the electronic and physical characteristics of functional materials.[1] 1-Bromo-2,3-dichloro-5-fluorobenzene is a strategically designed aromatic scaffold. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms—provides a versatile platform for synthesizing high-performance organic semiconductors, polymers, and other advanced materials.
The presence of multiple, distinct halogen atoms offers several advantages:
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine and chlorine atoms can lower the HOMO and LUMO energy levels of a conjugated system. This is a critical strategy for improving the stability and performance of materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Control of Intermolecular Interactions: Halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can influence the solid-state packing and morphology of thin films, ultimately affecting charge transport properties.
-
Differential Reactivity for Sequential Functionalization: The carbon-halogen bonds exhibit different reactivities (typically C-Br > C-Cl), enabling selective, stepwise chemical modifications through palladium-catalyzed cross-coupling reactions. This allows for the programmed construction of complex, asymmetrical molecular architectures.
This guide provides an in-depth exploration of the application of this compound in materials science, complete with detailed experimental protocols for its derivatization into functional materials.
Physicochemical Properties
A summary of the key physical and chemical properties of a closely related isomer, 1-Bromo-2,5-dichloro-3-fluorobenzene, is provided below as a reference. These properties are expected to be similar for the 2,3-dichloro isomer and are crucial for handling and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C₆H₂BrCl₂F | [1][2] |
| Molecular Weight | 243.88 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | ~232 °C | [1] |
| Density | ~1.823 g/cm³ | [1] |
Core Synthetic Applications: Building Blocks for Organic Electronics
The primary utility of this compound in materials science is as a precursor for creating larger conjugated systems via palladium-catalyzed cross-coupling reactions. The bromine atom serves as the primary reactive site for these transformations.
Suzuki-Miyaura Coupling: Crafting π-Conjugated Systems
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds, making it ideal for polymerizing monomers or adding aryl appendages to a core structure.[3][4] By coupling this compound with arylboronic acids or esters, researchers can synthesize fluorinated and chlorinated biphenyl derivatives, which are fundamental units in many organic electronic materials.
-
Catalyst System: A palladium(II) acetate [Pd(OAc)₂] or tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] catalyst is often paired with a sterically hindered phosphine ligand like tricyclohexylphosphine (PCy₃) or a biarylphosphine (e.g., SPhos, XPhos).[4][5] These bulky ligands facilitate the oxidative addition of the aryl bromide and promote the reductive elimination step, improving reaction efficiency.
-
Base Selection: A moderately strong inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required. The base activates the boronic acid partner, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4]
-
Solvent System: A biphasic solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane with water, is commonly employed.[5][6] This helps to dissolve both the organic substrates and the inorganic base.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Schlenk flask and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 244 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and SPhos (10.3 mg, 0.025 mmol) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add degassed water (0.5 mL).
-
Seal the flask and heat the mixture in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-18 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biphenyl derivative.
Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling offers a complementary approach to the Suzuki reaction, pairing the aryl halide with an organotin reagent. While organotin compounds are toxic and require careful handling, the Stille reaction is often tolerant of a wide range of functional groups and can be effective when Suzuki couplings are problematic.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic and effective catalyst for Stille couplings.[7] Alternatively, Pd₂(dba)₃ with a phosphine ligand can be used.
-
Additives: In some cases, a copper(I) iodide (CuI) co-catalyst can accelerate the transmetalation step, which is often rate-limiting.[7]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or THF are typically used to ensure the stability of the organometallic species.
This protocol provides a general method for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Anhydrous, degassed toluene
-
Schlenk flask and inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (e.g., 244 mg, 1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (10 mL).
-
Add Pd(PPh₃)₄ (e.g., 46 mg, 0.04 mmol) to the solution.
-
Seal the flask and heat the reaction mixture to 110 °C.
-
Stir the reaction for 16-24 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purify the residue directly by silica gel column chromatography. A pre-treatment with a potassium fluoride (KF) solution may be used to remove tin byproducts.
Buchwald-Hartwig Amination: Introducing Nitrogen Functionality
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of arylamines.[8][9] This is particularly relevant for creating hole-transport materials and emissive materials for OLEDs, where arylamine moieties are ubiquitous.[10]
-
Catalyst System: This reaction requires a robust catalyst system, typically a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a specialized, sterically hindered biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.[11] These ligands are crucial for promoting both the oxidative addition and the challenging C-N reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine without interfering with the catalyst.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and deactivation of the catalyst.
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube or sealed vial and inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (e.g., 135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol).
-
Add this compound (244 mg, 1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (typically 12-24 hours) by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound is a highly functionalized building block with significant potential in materials science. Its strategic halogenation pattern allows for the synthesis of advanced materials with tailored optoelectronic properties. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Buchwald-Hartwig—provide reliable and versatile pathways to incorporate this unit into conjugated polymers, small-molecule semiconductors, and other functional organic materials. The protocols detailed herein serve as a robust starting point for researchers and scientists aiming to leverage the unique properties of this compound in the development of next-generation materials for electronics and photonics.
References
- 1. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 1-Bromo-2,3-dichloro-5-fluorobenzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura coupling, specifically involving the electron-deficient and sterically hindered substrate, 1-Bromo-2,3-dichloro-5-fluorobenzene. Our goal is to provide in-depth, actionable insights that go beyond standard protocols, explaining the "why" behind experimental choices to empower you to solve even the most recalcitrant couplings.
Introduction: The Challenge of a Deactivated Substrate
This compound presents a classic challenge for Suzuki-Miyaura cross-coupling. The cumulative electron-withdrawing effects of the three halogen substituents significantly deactivate the aryl bromide towards oxidative addition, the crucial first step in the catalytic cycle. Furthermore, the ortho-dichloro substitution pattern introduces considerable steric hindrance around the reaction center. This combination of electronic deactivation and steric bulk can lead to low yields, slow reaction times, or complete reaction failure.
This guide provides a structured approach to troubleshooting, starting with foundational checks and progressing to more advanced optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling with this compound has failed completely. Where do I start?
A1: When a reaction yields no desired product, a systematic review of the foundational parameters is the most effective first step. Often, the issue lies in one of four key areas: catalyst activity, oxygen contamination, reagent quality, or the fundamental reaction conditions.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for a failed Suzuki coupling.
-
Catalyst Activity: The active species in Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1] Ensure your palladium source and ligand are from a reliable source and have not degraded. Consider using a more robust, air-stable precatalyst like a palladacycle or a Buchwald-type G3 precatalyst.[1]
-
Oxygen Contamination: Oxygen can be detrimental, leading to the oxidation of the phosphine ligand and the homocoupling of the boronic acid, which deactivates the catalyst.[1][2] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert atmosphere like argon or nitrogen.[3]
-
Reagent Purity and Stability: Verify the purity of your this compound. More critically, assess the stability of your boronic acid or ester. Boronic acids can degrade over time through processes like protodeboronation, especially if impure.[1][4]
-
Base and Solvent Choice: The selection of base and solvent is interdependent and critical.[5] The base must be strong enough to promote the transmetalation step but not so strong as to cause degradation.[1] For a challenging substrate like this, a stronger base such as K₃PO₄ or Cs₂CO₃ is often required.[3][5] Ensure the base is finely powdered and, if running an anhydrous reaction, thoroughly dried.[1]
Q2: I'm seeing a low yield, and my main byproduct is the dehalogenated starting material (2,3-dichloro-5-fluorobenzene). What's causing this?
A2: The formation of a hydrodehalogenated (or protodebrominated) product points towards a specific side reaction pathway. After the initial oxidative addition of the aryl bromide to the Pd(0) center, the resulting Ar-Pd(II)-Br complex can react with a hydride source, followed by reductive elimination to release the dehalogenated arene.[6]
Common Hydride Sources:
-
Bases: Some bases, particularly those with available β-hydrogens or impurities, can act as hydride donors.
-
Solvents: Alcohols or ethereal solvents like THF can be hydride sources, especially at elevated temperatures.
-
Boronic Acid Reagent: Impurities or decomposition products from the boronic acid can sometimes generate hydrides.
Troubleshooting Strategies:
-
Change the Base: Switch to a base less likely to act as a hydride donor. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally robust choices.[5]
-
Solvent Selection: If using THF or an alcohol, consider switching to a more inert solvent like dioxane or toluene.[7][8]
-
Optimize Ligand: A bulky, electron-donating ligand can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.
Q3: My reaction is very slow and stalls at low conversion. How can I accelerate the coupling of this electron-deficient aryl bromide?
A3: A slow or stalled reaction with an electron-deficient aryl halide like this compound often indicates a sluggish oxidative addition step. While electron-withdrawing groups generally facilitate this step, the extreme substitution on your substrate can create a complex electronic and steric environment.[6] The key is to use a highly active catalyst system.
Catalyst System Optimization for Deactivated Aryl Halides:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) precursors.[3][9] |
| Ligand | Buchwald-type Biaryl Phosphines (e.g., SPhos, XPhos) | These are the gold standard for challenging couplings. Their bulk and electron-donating nature promote both oxidative addition and reductive elimination.[1][10] |
| Base | Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) | Stronger, non-nucleophilic bases are needed to drive the transmetalation of the deactivated system.[3][5] |
| Solvent | Dioxane or Toluene, often with a small amount of water | Aprotic polar solvents are effective. A small amount of water can sometimes aid in dissolving the base and facilitating the catalytic cycle.[7][11] |
Workflow for Overcoming Sluggish Reactions:
Caption: Optimization workflow for slow Suzuki couplings.
Q4: I'm observing significant homocoupling of my boronic acid. How can I suppress this side reaction?
A4: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is typically an oxygen-mediated process.[1] However, it can also be promoted by certain palladium species under basic conditions.
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with argon for an extended period (30-60 minutes). Maintain a strict inert atmosphere throughout the reaction setup and duration.[3]
-
Boronic Ester Protection: Boronic acids are more prone to homocoupling and other decomposition pathways than their ester counterparts.[4] Consider converting your boronic acid to a more stable pinacol (Bpin) or neopentyl glycol ester. These are generally more robust under reaction conditions.[12][13]
-
Control Stoichiometry: Use a slight excess of the boronic acid partner (typically 1.2–1.5 equivalents) but avoid a large excess, which can sometimes favor side reactions.[1]
Detailed Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid, employing a modern catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[3]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.[3]
-
Solvent Addition: Add the degassed dioxane via syringe. The typical concentration should be between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.[3]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS at appropriate time intervals (e.g., 2h, 6h, 12h).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[1]
Protocol 2: Preparation of a Pinacol Boronate Ester from Boronic Acid
If your boronic acid is showing instability (protodeboronation, homocoupling), converting it to a more stable pinacol ester is a prudent step.
Materials:
-
Arylboronic Acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or THF
Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the arylboronic acid and pinacol in toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water, a byproduct of the esterification, will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol boronate ester is often pure enough to be used directly in the Suzuki coupling. If necessary, it can be purified by recrystallization or chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with "1-Bromo-2,3-dichloro-5-fluorobenzene"
Welcome to the technical support resource for 1-Bromo-2,3-dichloro-5-fluorobenzene (CAS No. 1000577-58-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile, polyhalogenated intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound?
A1: this compound is classified as an irritant and is harmful if swallowed.[1] It causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Core Safety Protocols:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4][6]
-
Spills: In case of a spill, absorb with an inert, non-combustible material like sand or vermiculite and dispose of as hazardous waste.[4] Avoid using combustible materials like sawdust.[4]
Q2: What is the general order of reactivity for the halogen substituents on this molecule?
A2: The reactivity of the carbon-halogen (C-X) bonds is highly dependent on the reaction type. Understanding this hierarchy is crucial for achieving regioselectivity and minimizing side reactions.
| Reaction Type | Most Reactive Site | Least Reactive Site | Rationale |
| Palladium-Catalyzed Cross-Coupling | C-Br | C-F | The C-Br bond is weaker and more susceptible to oxidative addition, the typical rate-determining step in cycles like Suzuki-Miyaura.[6][7] |
| Halogen-Metal Exchange (e.g., with n-BuLi) | C-Br | C-F | This exchange is fastest for heavier halogens. The reaction with bromides is significantly faster than with chlorides or fluorides.[8] |
| Reductive Dehalogenation | C-Br | C-F | The general order of reductive cleavage susceptibility is C-I > C-Br > C-Cl > C-F.[9] |
| Nucleophilic Aromatic Substitution (SNAr) | C-F or C-Cl | C-Br | The highly electronegative F and Cl atoms strongly activate the ring for nucleophilic attack and can serve as leaving groups. Fluorine's high electronegativity often accelerates the initial nucleophilic attack.[9] |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This molecule is an excellent substrate for cross-coupling reactions, allowing for the selective formation of a C-C bond at the C-Br position.[10][11] However, several side reactions can compromise yield and purity.
Q3: My Suzuki-Miyaura reaction is giving a low yield of the desired product, and I'm observing significant amounts of a debrominated byproduct (2,3-dichloro-5-fluorobenzene). What is happening?
A3: The formation of a debrominated (hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed couplings. This occurs when the organopalladium intermediate undergoes protonolysis instead of transmetalation with the boronic acid.
Causality:
-
Source of Protons: The protons can come from residual water in the solvent or base, or from the solvent itself (e.g., alcohols).
-
Slow Transmetalation: If the transmetalation step is slow relative to protonolysis, hydrodehalogenation becomes more prominent. This can be caused by poor quality boronic acid or an inefficient base.
-
Catalyst/Ligand Choice: Some palladium-ligand systems are more prone to side reactions like β-hydride elimination or generating palladium-hydride species that can facilitate dehalogenation.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use a powdered, dry base like Cs₂CO₃ or K₃PO₄.[12]
-
Verify Reagent Quality: Use fresh, high-purity boronic acid or its ester equivalent. Boronic acids can degrade over time, leading to homocoupling and slower transmetalation.[12]
-
Degas Thoroughly: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the palladium catalyst to remove dissolved oxygen, which can degrade the catalyst.[12]
-
Optimize Base and Catalyst System: An effective system for this type of substrate is often Pd(OAc)₂ with a phosphine ligand like PCy₃·HBF₄ and a strong, non-nucleophilic base like Cs₂CO₃.[13]
Diagram: Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: A logical workflow for diagnosing and solving common issues in Suzuki-Miyaura coupling reactions.
Section 3: Troubleshooting Organometallic Intermediates (Grignard & Lithiation)
Formation of Grignard or organolithium reagents via halogen-metal exchange at the C-Br bond is a key strategy for introducing nucleophilic character. However, the presence of ortho-chloro substituents creates a significant risk of a major side reaction.
Q4: I am attempting a lithium-halogen exchange with n-BuLi at -78 °C, followed by quenching with an electrophile. My yield is very low, and I see a complex product mixture. Could benzyne formation be the problem?
A4: Yes, benzyne formation is a highly probable and problematic side reaction. The initial, desired lithium-halogen exchange at the C-Br bond is fast at low temperatures. However, the resulting aryllithium intermediate is positioned ortho to a chlorine atom. This setup is primed for elimination to form a highly reactive 2,3-dichloro-5-fluoro-benzyne intermediate.
Causality:
-
Halogen-Metal Exchange: n-BuLi rapidly exchanges with the aryl bromide to form the aryllithium species.
-
Elimination: The aryllithium, even at low temperatures, can eliminate LiCl to form the strained benzyne triple bond.
-
Uncontrolled Reactions: The highly reactive benzyne can then be trapped by any available nucleophile in the mixture (including the aryllithium starting material, n-BuLi, or the intended electrophile) leading to a complex and often intractable mixture of products.[14][15]
Diagram: Competing Pathways: Desired Substitution vs. Benzyne Formation
Caption: The formation of an aryllithium intermediate can lead to either the desired substitution or an undesired benzyne-mediated side reaction.
Mitigation Strategies:
-
Use Grignard Reagents: Grignard reagents (Ar-MgBr) are generally more thermally stable and less prone to spontaneous elimination than their aryllithium counterparts. Consider forming the Grignard reagent using activated magnesium or via a halogen-magnesium exchange with a reagent like isopropylmagnesium chloride.[16][17]
-
Use Turbo-Grignard Reagents: Reagents like i-PrMgCl·LiCl can facilitate halogen-magnesium exchange at lower temperatures than magnesium metal, potentially improving the stability of the resulting organometallic species.
-
In-situ Trapping: If using an organolithium approach is unavoidable, ensure the electrophile is present in the reaction mixture during the addition of the alkyllithium. This allows the desired aryllithium to be trapped as it is formed, minimizing its lifetime and the opportunity for elimination. This is often challenging to control and may not be suitable for all electrophiles.
Section 4: References
-
Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%. (n.d.). Cole-Parmer. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4. Retrieved from --INVALID-LINK--
-
BLD Pharmatech. (n.d.). 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS, 1000573-03-4 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Vulcanchem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene - 202865-57-4. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2019). SAFETY DATA SHEET - 1-Bromo-2,5-dichloro-3-fluorobenzene. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2025). SAFETY DATA SHEET - 1-Bromo-3-chloro-5-fluorobenzene. Retrieved from --INVALID-LINK--
-
Autech Industry Co.,Limited. (n.d.). Understanding the Properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
University of Michigan. (n.d.). Directed (ortho) Metallation. Retrieved from --INVALID-LINK--
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2020). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). troubleshooting failed reactions involving 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
References
- 1. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 10. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Preventing dehalogenation in "1-Bromo-2,3-dichloro-5-fluorobenzene" reactions
Technical Support Center: 1-Bromo-2,3-dichloro-5-fluorobenzene
Welcome to the technical support resource for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize synthetic routes involving this versatile but challenging polyhalogenated intermediate. Our focus is on the common and often frustrating issue of premature dehalogenation, providing field-tested insights and protocols to maximize the yield of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a significant amount of 2,3-dichloro-5-fluorobenzene as a byproduct in my cross-coupling reaction. What is happening and why?
A1: You are experiencing hydrodehalogenation, a common side reaction in cross-coupling chemistry.
This occurs when the bromine atom on your starting material, this compound, is replaced by a hydrogen atom instead of your desired coupling partner. The fundamental reason lies in the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition step, where the catalyst inserts into the carbon-halogen bond, is the point of selectivity. The bond strength and reactivity order is generally C-I > C-Br > C-Cl > C-F.[1][2] Therefore, the C-Br bond is the most susceptible to reacting, which is desirable for initiating the cross-coupling.
However, this high reactivity also makes it the most prone to the undesired reductive dehalogenation pathway. This side reaction competes directly with the productive catalytic cycle, consuming your starting material and generating a difficult-to-remove impurity, ultimately lowering your yield.[1][3]
Q2: What is the primary mechanism for this dehalogenation, and how does it compete with my desired reaction?
A2: The dehalogenation is typically mediated by a palladium-hydride (Pd-H) species that intercepts a key intermediate in the catalytic cycle.
In a standard palladium-catalyzed cross-coupling reaction (like Suzuki, Heck, or Sonogashira), the cycle involves oxidative addition, transmetalation, and reductive elimination.[4][5] The dehalogenation pathway begins when a Pd-H species is formed in the reaction mixture. Sources for this hydride can be the solvent (e.g., alcohols), the base, or even trace amounts of water.[1][3][6]
This Pd-H species can react with the palladium-aryl intermediate (Ar-Pd-X) that forms after the initial oxidative addition. Instead of proceeding to transmetalation, this intermediate undergoes reductive elimination with the hydride, releasing the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst.[1][6]
The diagram below illustrates this competition:
Caption: Competing pathways: desired cross-coupling vs. undesired dehalogenation.
Q3: How can I strategically select my reaction components—ligand, base, and solvent—to minimize dehalogenation?
A3: Your choice of reagents is the most critical factor in controlling this side reaction. The goal is to accelerate the desired reductive elimination of the product (Ar-R) so that it outcompetes the reductive elimination of the byproduct (Ar-H).
Here are component-specific recommendations grounded in mechanistic principles:
The ligand's role is to stabilize the palladium center and modulate its reactivity. For suppressing dehalogenation, bulky and electron-rich ligands are generally superior. They promote the final reductive elimination step of the desired product, thereby shortening the lifetime of the Ar-Pd-X intermediate and reducing its chance of being intercepted by a hydride.[1][7]
| Ligand Type | Examples | Rationale & Comments |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | (Strongly Recommended) These are often the first choice for challenging substrates. Their bulk and electron-donating properties significantly accelerate reductive elimination.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Excellent for electron-deficient aryl halides. They form very stable complexes and are highly effective at promoting the desired coupling.[4][8] |
| Standard Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ is often too labile and less effective. P(t-Bu)₃ is more electron-rich and can be effective, but biaryl phosphines are typically superior. |
The base is crucial for the transmetalation step (especially in Suzuki couplings) but can also be a primary source of Pd-H species. Strong alkoxide bases (e.g., NaOtBu, KOMe) are particularly problematic as they can undergo β-hydride elimination to generate hydrides.[3][7]
| Base Type | Examples | Rationale & Comments |
| Phosphate Bases | K₃PO₄ | (Strongly Recommended) Often the best choice. It is sufficiently basic to promote the reaction but has a low propensity to generate hydrides. Frequently used in aqueous mixtures.[1] |
| Carbonate Bases | K₂CO₃, Cs₂CO₃ | Good, milder alternatives to phosphates. Cs₂CO₃ is more soluble and often more effective than K₂CO₃, especially for less reactive substrates.[1] |
| Alkoxide Bases | NaOtBu, KOMe | (Use with Caution) Generally avoid unless required for a specific reaction (e.g., Buchwald-Hartwig amination). High risk of promoting dehalogenation. |
The solvent can be a direct source of hydrogen. Protic solvents, especially alcohols, can directly generate palladium hydrides.[3][9] While some reactions require aqueous or alcoholic co-solvents, minimizing their use or switching to aprotic alternatives is advisable.
| Solvent Type | Examples | Rationale & Comments |
| Aprotic Polar | Dioxane, THF | (Recommended) Excellent general-purpose solvents for cross-coupling. They solubilize reagents well without being a hydride source.[1][10] |
| Aprotic Nonpolar | Toluene | Also a very good choice, particularly for reactions run at higher temperatures.[10] |
| Protic Solvents | H₂O, EtOH, MeOH | (Use with Caution) Water is often necessary (e.g., with K₃PO₄), but use the minimum amount required. Alcohols are known hydride donors and should be avoided if possible.[9] |
| Amide Solvents | DMF, DMAc | Can be effective but may lead to more dehalogenation in some systems.[10] Use if other solvents fail. |
Q4: I've tried some basic modifications but still see over 20% dehalogenation in my Suzuki reaction. Can you provide a systematic troubleshooting protocol?
A4: Absolutely. A systematic approach is key to solving this issue. The following protocol is designed to isolate the problematic variable and guide you to an optimized set of conditions.
1. Baseline Reaction & Analysis:
-
Run your current reaction as a baseline.
-
After completion, take a sample of the crude reaction mixture.
-
Analyze by GC-MS or LC-MS to get an accurate ratio of Desired Product : Dehalogenated Byproduct : Unreacted Starting Material. This ratio is your benchmark.
2. The Troubleshooting Workflow:
-
Follow the steps in the diagram below. Change only one variable at a time to understand its specific effect.
-
Use your baseline analysis to determine your starting point in the flowchart.
Caption: A step-by-step workflow for troubleshooting dehalogenation.
3. Detailed Steps for the Protocol:
-
Step 1 (Base Optimization): To a new reaction vessel under an inert atmosphere (N₂ or Ar), add your this compound (1.0 eq.), boronic acid/ester (1.2 eq.), Pd catalyst (e.g., Pd₂(dba)₃, 1 mol%), and ligand (if applicable, 2-4 mol%). Add anhydrous Toluene. In a separate vial, dissolve K₃PO₄ (3.0 eq.) in the minimum amount of degassed water and add it to the reaction. Heat to 80-100 °C and monitor.
-
Step 2 (Ligand Optimization): If changing the base was insufficient, revert to your original base (if not an alkoxide) or keep K₃PO₄. Set up the reaction as before, but substitute your original ligand with a biaryl phosphine ligand like SPhos (use a 1:2 Pd:Ligand ratio).
-
Step 3 (Solvent Optimization): If dehalogenation persists, maintain the optimized base and ligand from the previous steps. Replace the solvent system with anhydrous dioxane or THF and run the reaction under the same conditions. Ensure all reagents and glassware are scrupulously dry.
By following this hierarchy—addressing the most likely culprits first—you can efficiently identify the source of the hydrodehalogenation and achieve a high-yielding, clean reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 1-Bromo-2,3-dichloro-5-fluorobenzene and Its Derivatives
Welcome to the technical support center for the purification of 1-Bromo-2,3-dichloro-5-fluorobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of halogenated aromatic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Introduction: The Challenge of Purifying Polychlorinated Aromatic Compounds
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their unique substitution pattern of multiple halogen atoms offers diverse reactivity for subsequent chemical transformations.[2] However, this structural complexity also presents challenges in purification. Common issues include the presence of closely related isomers, starting materials, and byproducts with similar physical properties, making separation difficult.
This guide provides a structured approach to troubleshooting common purification problems and answers frequently asked questions, empowering you to optimize your purification strategies.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound derivatives. Each problem is followed by potential causes and detailed, step-by-step solutions.
Problem 1: Poor Separation of Isomeric Impurities during Column Chromatography
Scenario: You are performing flash column chromatography to purify your target this compound derivative, but you observe significant co-elution with one or more isomeric impurities, as indicated by TLC or HPLC analysis of the fractions.
Potential Causes:
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve compounds with very similar polarities.
-
Column Overloading: Exceeding the capacity of the silica gel can lead to band broadening and poor separation.
-
Incorrect Stationary Phase: Standard silica gel may not be the ideal stationary phase for separating closely related isomers.
Solutions:
-
Optimize the Solvent System:
-
Systematic Screening: Conduct a thorough TLC screening with a range of solvent systems. A good starting point for nonpolar compounds like halogenated benzenes is a hexane/ethyl acetate or hexane/dichloromethane mixture.[3]
-
Fine-Tuning Polarity: If you see some separation, fine-tune the solvent ratio. Even small adjustments (e.g., from 98:2 to 99:1 hexane:ethyl acetate) can significantly improve resolution.
-
Consider Alternative Solvents: For challenging separations, explore other solvent systems. For instance, replacing hexane with heptane can sometimes alter selectivity. Toluene can also be a useful component in the mobile phase for aromatic compounds.
-
-
Proper Column Loading and Dimensions:
-
Sample Loading: For optimal separation, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dry Loading: If your compound is not highly soluble in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] This can be carefully added to the top of your column.
-
Column Geometry: A long and narrow column generally provides better separation than a short and wide one for a given amount of stationary phase.
-
-
Explore Alternative Stationary Phases:
-
Reverse-Phase Silica: If your compound is very nonpolar, reverse-phase chromatography (using a C18-functionalized silica gel and a polar mobile phase like acetonitrile/water) might provide a different selectivity and better separation.[3]
-
Alumina or Florisil: For compounds that are sensitive to the acidic nature of silica gel, consider using neutral alumina or Florisil.[3]
-
Problem 2: Product Decomposition on the Silica Gel Column
Scenario: You notice streaking on your TLC plate, and the yield from your column chromatography is significantly lower than expected. You suspect your target molecule is degrading on the column.
Potential Causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.
-
Prolonged Residence Time on the Column: The longer your compound remains on the column, the greater the chance of degradation.
Solutions:
-
Test for Stability:
-
Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking, your compound is likely unstable on silica gel.[3]
-
-
Deactivate the Silica Gel:
-
You can reduce the acidity of silica gel by pre-treating it with a base. This can be done by preparing a slurry of silica gel in your eluent and adding a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v).
-
-
Use an Alternative Stationary Phase:
-
As mentioned previously, neutral alumina or Florisil are less acidic alternatives to silica gel.[3]
-
-
Expedite the Chromatography:
-
Use a slightly more polar solvent system to elute your compound faster.
-
Apply positive pressure (flash chromatography) to speed up the elution process.
-
Problem 3: The Compound "Oils Out" During Recrystallization
Scenario: You are attempting to purify your solid this compound derivative by recrystallization. However, instead of forming crystals upon cooling, the compound separates as an oil.
Potential Causes:
-
Supersaturation Occurring Above the Melting Point: The solution becomes saturated at a temperature where the compound is still a liquid.
-
Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.
-
Too Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
Solutions:
-
Adjust the Solvent System:
-
Add a "Poorer" Solvent: If your compound is too soluble, add a co-solvent in which it is less soluble (a "poor" solvent) to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. A common combination for halogenated aromatics is hexane/acetone or hexane/ethyl acetate.[5]
-
Choose a Different Solvent: Experiment with different solvents. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Slow Cooling and Seeding:
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
"Seeding" the solution with a small crystal of the pure compound can also induce crystallization.
-
-
Preliminary Purification:
-
If the compound is highly impure, a preliminary purification step, such as passing it through a short plug of silica gel, may be necessary to remove impurities that hinder crystallization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound derivatives?
A1: For most lab-scale purifications of these derivatives, flash column chromatography on silica gel is the most versatile and widely used method.[4] It allows for the separation of compounds with different polarities and can be adapted for a wide range of derivatives. For solid compounds, recrystallization can be a highly effective and scalable method if a suitable solvent system can be found.[5] For liquid derivatives with sufficiently different boiling points from impurities, vacuum distillation is also a viable option.[6]
Q2: How do I choose the right solvent system for column chromatography of a novel this compound derivative?
A2: The key is to use Thin Layer Chromatography (TLC) for preliminary screening.
-
Start with a nonpolar solvent system: Begin with a low polarity eluent, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Aim for an Rf value of 0.2-0.4: The ideal solvent system will give your target compound an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate. This generally translates to good elution behavior on a column.
-
Ensure separation from impurities: The chosen solvent system should also show a clear separation between your desired product and any major impurities.
Q3: My this compound derivative is a liquid. Is distillation a good purification option?
A3: Distillation can be an excellent choice for liquid derivatives, provided the following conditions are met:
-
Thermal Stability: The compound must be stable at its boiling point. You can assess this by heating a small sample and checking for decomposition.
-
Sufficiently Different Boiling Points: The boiling points of your target compound and any impurities must be significantly different to allow for effective separation.
-
Vacuum Distillation: Due to the relatively high molecular weight of these compounds, their boiling points at atmospheric pressure are often high. Vacuum distillation is typically required to lower the boiling point and prevent thermal degradation.[6]
Q4: Are there any specific safety precautions I should take when purifying these compounds?
A4: Yes, it is crucial to handle halogenated aromatic compounds with care.
-
Ventilation: Always work in a well-ventilated fume hood to avoid inhaling vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste, including solvents and contaminated silica gel, according to your institution's hazardous waste disposal guidelines. Halogenated waste often requires specific disposal procedures.
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure using a pump or air line to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.[4]
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude solid.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. A good solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals start to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Visualization of Purification Workflow
Below is a decision tree to help you choose the most appropriate purification method for your this compound derivative.
Caption: Decision tree for selecting a purification method.
References
Improving regioselectivity in reactions of "1-Bromo-2,3-dichloro-5-fluorobenzene"
Welcome to the technical resource center for 1-bromo-2,3-dichloro-5-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective functionalization of this highly substituted aromatic building block. The unique arrangement of four distinct halogen atoms presents both significant synthetic opportunities and considerable challenges in controlling reaction outcomes.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations, and field-proven strategies to help you direct your reactions to the desired position with high fidelity.
Section 1: Understanding the Reactivity Landscape
The reactivity of this compound is governed by the interplay of inductive and resonance effects of its halogen substituents, as well as the inherent differences in carbon-halogen bond strengths.
-
Inductive Effect: All four halogens (F, Cl, Br) are strongly electronegative and withdraw electron density from the aromatic ring through the sigma framework. This makes the ring electron-deficient and thus highly susceptible to nucleophilic attack (SNAr) but resistant to electrophilic aromatic substitution (EAS).
-
Resonance Effect: Halogens possess lone pairs that can be donated back to the ring, an effect that directs incoming electrophiles to the ortho and para positions. However, given the strong deactivation of the ring, EAS reactions are generally not feasible.[1][2] This resonance donation is most effective for fluorine and diminishes down the group.
-
Bond Strengths & Leaving Group Ability:
-
For Metal-Catalyzed Cross-Couplings: The rate-limiting step is often oxidative addition of the palladium catalyst into the C-X bond. The reactivity follows the order of bond strength: C-Br > C-Cl > C-F.[3][4] This provides a powerful thermodynamic handle for selective reactions at the C1 position.
-
For Nucleophilic Aromatic Substitution (SNAr): The rate-determining step is typically the nucleophilic attack to form a stabilized carbanionic intermediate (Meisenheimer complex).[5][6] The reaction is fastest at the most electrophilic carbon, and the leaving group aptitude is often F > Cl > Br, which is counterintuitive to bond strength but reflects the ability of the highly electronegative fluorine to activate the site of attack.[7]
-
Below is a diagram illustrating the key reactive sites and the competing electronic factors that dictate regioselectivity.
References
- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Characterization of Impurities from 1-Bromo-2,3-dichloro-5-fluorobenzene Synthesis
Abstract: This technical guide provides a comprehensive framework for the identification, characterization, and troubleshooting of impurities generated during the synthesis of 1-Bromo-2,3-dichloro-5-fluorobenzene. Designed for researchers, chemists, and process development professionals, this document offers in-depth, experience-based insights into the synthetic pathways, potential side-products, and the analytical methodologies required for robust impurity profiling. Through a detailed question-and-answer format, this guide addresses common experimental challenges, providing actionable protocols and explaining the fundamental chemical principles behind them.
Section 1: Understanding the Synthesis and Genesis of Impurities
The purity of this compound is critical for its application as a key intermediate in the pharmaceutical and agrochemical industries.[1] Impurities can significantly impact reaction yields, downstream processing, and the safety profile of the final active ingredient. A foundational understanding of the synthetic route is paramount to anticipating and identifying potential impurities.
Common Synthetic Pathway: Electrophilic Aromatic Bromination
A prevalent method for synthesizing this compound is the direct electrophilic bromination of 1,2-dichloro-4-fluorobenzene. This reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[2][3] The reaction proceeds via the formation of a highly electrophilic bromine species, which is then attacked by the electron-rich aromatic ring.[4]
The directing effects of the existing halogen substituents (two chlorine atoms and one fluorine atom) are crucial in determining the regioselectivity of the bromination. Halogens are deactivating yet ortho-, para-directing.[2][5] In the case of 1,2-dichloro-4-fluorobenzene, the combined directing effects guide the incoming bromine atom to the C5 position, yielding the desired product.
Caption: Synthetic route to this compound.
Profile of Potential Impurities
Deviations from the ideal reaction pathway can lead to a variety of impurities. Understanding their origin is the first step in troubleshooting and mitigation.
| Impurity Type | Structure / Name | Molecular Weight ( g/mol ) | Origin and Rationale |
| Starting Material | 1,2-dichloro-4-fluorobenzene | 164.99 | Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate catalyst activity can lead to carryover of the starting material. |
| Isomeric Impurity | 2-Bromo-3,4-dichloro-1-fluorobenzene | 243.89 | Regiochemical Deviation: While the C5 position is electronically favored, minor bromination can occur at other positions on the ring due to competing directing effects.[6] |
| Poly-substituted | Di-bromo-dichloro-fluorobenzene species | 322.78 | Over-bromination: Using an excess of bromine or prolonged reaction times can lead to the addition of a second bromine atom to the product or starting material.[7] |
| Reagent-related | Organic impurities from Bromine | Variable | Contaminated Reagent: Commercial bromine can contain organic contaminants which may be carried through the synthesis.[8] |
| Dehalogenated | Bromo-chloro-fluorobenzene | 209.44 | Side Reaction: Under certain conditions, reductive dehalogenation (loss of a Cl atom) can occur, although this is generally a minor pathway. |
Section 2: Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous identification and quantification of impurities. The following workflow provides a logical progression from initial screening to definitive structural elucidation.
Caption: Logical workflow for impurity characterization.
Section 3: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may be encountered during the analysis of this compound synthesis products.
Q1: My GC-MS analysis shows a peak with the same mass (m/z 244) as my product but it elutes at a different retention time. What is it?
Answer: This is a classic indicator of a constitutional isomer. While the molecular formula and therefore the molecular weight are identical, the different arrangement of atoms on the benzene ring leads to different physical properties, including boiling point and polarity, which results in a different retention time on the GC column.[9]
-
Most Likely Cause: The most probable isomer is 2-Bromo-3,4-dichloro-1-fluorobenzene, resulting from bromination at the C6 position of the starting material instead of the C5 position.
-
Confirmation Strategy: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for distinguishing between these isomers.[10]
-
¹H NMR: The desired product (this compound) will show a single, sharp signal in the aromatic region (typically 7-8 ppm) for its lone proton. The isomeric impurity will also show a single proton signal, but its chemical shift and coupling constants to the adjacent fluorine will differ.
-
¹⁹F NMR: This is often the most powerful tool. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The ortho, meta, and para relationships to the bromine and chlorine atoms will create a unique chemical shift for each isomer, allowing for clear differentiation.
-
-
Mitigation: Revisit the reaction conditions. Lowering the reaction temperature can often improve the regioselectivity of electrophilic bromination reactions.[7] Ensure the catalyst is active and used in the correct stoichiometric amount.
Q2: My final product is contaminated with the starting material, 1,2-dichloro-4-fluorobenzene. How can I improve the reaction?
Answer: The presence of unreacted starting material points to an incomplete reaction. Several factors could be responsible.
-
Potential Causes & Solutions:
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS analysis of aliquots over time to determine the optimal reaction duration.
-
Temperature: Electrophilic aromatic substitution is often temperature-dependent.[11] If the reaction is too cold, the activation energy barrier may not be overcome, leading to a sluggish reaction. Consider a modest increase in temperature, but be mindful that excessive heat can lead to more side products.
-
Stoichiometry: Ensure that the brominating agent (Br₂) is present in a slight stoichiometric excess (e.g., 1.05 to 1.1 equivalents). A significant under-charge of bromine will naturally lead to incomplete conversion.
-
Catalyst Deactivation: The Lewis acid catalyst (FeBr₃) is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Deactivated catalyst will halt the reaction.
-
Q3: I'm observing a significant peak in my GC-MS with a mass (m/z 322/324/326) corresponding to a di-brominated product. How do I prevent this?
Answer: The detection of a di-brominated species indicates that the reaction has proceeded past the desired mono-bromination step. This is a common issue in electrophilic aromatic substitutions when the product is still sufficiently reactive to undergo a second substitution.
-
Most Likely Cause: Over-bromination is typically caused by an excess of the brominating agent or reaction conditions that are too harsh (high temperature, long reaction time).[7] The halogen substituents deactivate the ring, but not so strongly as to completely prevent a second bromination.[12]
-
Prevention Strategy:
-
Control Stoichiometry: The most critical factor is to carefully control the amount of Br₂ used. Use no more than 1.05 - 1.1 equivalents relative to the starting material. Adding the bromine slowly (dropwise) to the reaction mixture can also help maintain a low instantaneous concentration, favoring mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the rate of the second bromination more significantly than the first, thus improving selectivity.
-
Monitor the Reaction: As soon as GC analysis shows complete consumption of the starting material, quench the reaction promptly to prevent further bromination of the product.
-
Q4: My ¹H NMR spectrum shows a complex multiplet instead of the expected clean signal. What does this mean?
Answer: A complex multiplet where a simple signal is expected often indicates the presence of multiple, structurally similar compounds, i.e., a mixture of isomers.[13][14] The individual signals from the desired product and the isomeric impurities are overlapping, resulting in a complex pattern.
-
Diagnostic Approach:
-
Check GC-MS: Correlate the NMR data with your GC-MS results. If the GC-MS shows multiple peaks with the same mass, it confirms an isomeric mixture.
-
Utilize ¹⁹F and ¹³C NMR:
-
¹⁹F NMR: This is often simpler to interpret than the proton spectrum. Each fluorine-containing species will give a distinct signal, making it easier to determine the number of major components in your mixture.
-
¹³C NMR: The number of signals in the decoupled ¹³C NMR spectrum can reveal the symmetry of the molecule. The desired product has a specific number of unique carbon environments. Isomers will have a different pattern of signals.[15]
-
-
-
Resolution: Purification via fractional distillation or column chromatography is required to isolate the desired isomer before proceeding. The choice of purification method will depend on the boiling point and polarity differences between the isomers.
Section 4: Detailed Experimental Protocols
Protocol 4.1: GC-MS Analysis for Impurity Profiling
This protocol outlines a standard method for the separation and identification of volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex the solution until homogeneous.
-
Transfer an aliquot to a 2 mL GC vial.
-
-
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.[16]
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, Split ratio 50:1.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percent for each peak to estimate relative purity.
-
Examine the mass spectrum of each peak. Identify the molecular ion (M⁺) and characteristic fragmentation patterns. Compare against a spectral library and the expected masses of potential impurities. The halogenated compounds will show a characteristic isotopic pattern due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.[17]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 8. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 1-Bromo-2,3-dichloro-5-fluorobenzene and Its Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Complexities of Polysubstituted Aromatic NMR
The structural elucidation of polysubstituted aromatic compounds is a cornerstone of modern chemical and pharmaceutical research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for providing detailed information about molecular structure in solution. However, the interpretation of ¹H and ¹³C NMR spectra of highly substituted benzene rings, particularly those bearing multiple different halogen atoms, presents a significant challenge. The interplay of inductive effects, resonance, and through-space interactions of the substituents can lead to complex and often counterintuitive chemical shifts and coupling patterns.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of 1-Bromo-2,3-dichloro-5-fluorobenzene, a representative polyhalogenated aromatic compound. By comparing its spectral features with those of structurally related derivatives, we will dissect the influence of each halogen substituent on the NMR parameters. This comparative approach, grounded in established principles of NMR spectroscopy, will equip researchers with the expertise to confidently characterize similar complex molecules. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality NMR data for these compounds is provided, ensuring reproducibility and accuracy in your own laboratory.
The Subject of Analysis: this compound
This compound presents a fascinating case study for NMR analysis. The presence of four different substituents on the benzene ring leads to a low-symmetry molecule, with each of the two remaining aromatic protons and all six aromatic carbons being chemically non-equivalent. The strategic placement of bromine, chlorine, and fluorine atoms allows for a detailed examination of their distinct electronic and steric influences on the surrounding nuclei.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of readily available experimental spectra for this compound, a prediction of its ¹H and ¹³C NMR spectra was generated using the online NMR prediction tool, NMRDB.org.[1][2][3] This tool utilizes a database of known spectra and sophisticated algorithms to estimate chemical shifts and coupling constants.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | 7.55 | Doublet of Doublets (dd) | J(H-4, F-5) ≈ 7-9, J(H-4, H-6) ≈ 2-3 |
| H-6 | 7.30 | Doublet of Doublets (dd) | J(H-6, F-5) ≈ 4-6, J(H-6, H-4) ≈ 2-3 |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |
| C-1 (C-Br) | 118.9 | Doublet | J(C-1, F-5) ≈ 2-4 |
| C-2 (C-Cl) | 133.8 | Doublet | J(C-2, F-5) ≈ 3-5 |
| C-3 (C-Cl) | 131.5 | Doublet | J(C-3, F-5) ≈ 20-25 |
| C-4 (C-H) | 129.7 | Doublet | J(C-4, F-5) ≈ 25-30 |
| C-5 (C-F) | 162.5 | Singlet (broad) | - |
| C-6 (C-H) | 117.2 | Doublet | J(C-6, F-5) ≈ 10-15 |
Disclaimer: These are predicted values and may differ from experimental results.
The predicted spectrum highlights several key features. In the ¹H NMR, two distinct signals are expected in the aromatic region, both appearing as doublet of doublets due to coupling with the fluorine atom and with each other. The ¹³C NMR spectrum is predicted to show six unique resonances, with five of them exhibiting splitting due to coupling with the fluorine atom. The magnitude of these C-F coupling constants is highly dependent on the number of bonds separating the coupled nuclei.
Comparative Analysis with Structurally Related Derivatives
To understand the specific contributions of the bromine and fluorine atoms to the NMR spectrum of our target molecule, a comparative analysis with simpler, yet structurally related, compounds is invaluable. We will examine the experimental NMR data for 1,2,3-trichlorobenzene, 1-bromo-3,5-dichlorobenzene, and 1,3-dichloro-5-fluorobenzene.
1,2,3-Trichlorobenzene: The All-Chlorine Analogue
Replacing the bromine and fluorine atoms of our target molecule with chlorine gives 1,2,3-trichlorobenzene. This allows us to establish a baseline for a benzene ring substituted with three adjacent electron-withdrawing chlorine atoms.
Table 2: Experimental NMR Data for 1,2,3-Trichlorobenzene
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity |
| H-4, H-6 | 7.28 | Triplet |
| H-5 | 7.08 | Triplet |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | |
| C-1, C-3 | 133.5 | |
| C-2 | 131.5 | |
| C-4, C-6 | 129.5 | |
| C-5 | 127.9 |
Data sourced from spectral databases.
The ¹H NMR spectrum of 1,2,3-trichlorobenzene is simpler than that predicted for our target molecule, showing a triplet for the equivalent H-4 and H-6 protons and a triplet for the H-5 proton. The ¹³C NMR spectrum displays four signals, consistent with the molecule's symmetry.
1-Bromo-3,5-dichlorobenzene: The Effect of Bromine
In this derivative, a bromine atom replaces the chlorine at C-1 and the fluorine at C-5 is absent. This allows for the isolation of the effect of the bromine substituent.
Table 3: Experimental NMR Data for 1-Bromo-3,5-dichlorobenzene
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity |
| H-2, H-6 | 7.42 | Doublet |
| H-4 | 7.25 | Triplet |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | |
| C-1 (C-Br) | 123.1 | |
| C-2, C-6 | 130.8 | |
| C-3, C-5 (C-Cl) | 135.2 | |
| C-4 | 128.9 |
Data sourced from spectral databases.
The introduction of the less electronegative bromine compared to chlorine results in a slight upfield shift for the ortho protons (H-2, H-6). The symmetry of the molecule leads to three signals in the ¹H NMR and four in the ¹³C NMR.
1,3-Dichloro-5-fluorobenzene: The Influence of Fluorine
This compound is a key comparator as it possesses the same substitution pattern on the benzene ring as our target molecule, but with a hydrogen atom in place of the bromine. This allows for a direct assessment of the fluorine's influence on the NMR spectrum.
Table 4: Experimental NMR Data for 1,3-Dichloro-5-fluorobenzene
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2, H-6 | 7.05 | Doublet | J(H-2/6, F-5) ≈ 7.5 |
| H-4 | 6.85 | Triplet | J(H-4, F-5) ≈ 8.5 |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |
| C-1, C-3 (C-Cl) | 135.5 | Doublet | J(C-1/3, F-5) ≈ 10 |
| C-2, C-6 | 114.5 | Doublet | J(C-2/6, F-5) ≈ 22 |
| C-4 | 110.1 | Doublet | J(C-4, F-5) ≈ 25 |
| C-5 (C-F) | 163.2 | Singlet (broad) | - |
Data sourced from PubChem.[4]
The presence of the highly electronegative fluorine atom significantly influences both the ¹H and ¹³C NMR spectra. The fluorine atom causes a large downfield shift for the carbon to which it is attached (C-5). Furthermore, prominent H-F and C-F coupling is observed, providing valuable structural information.
Experimental Protocol for High-Quality NMR Data Acquisition
The acquisition of high-resolution, artifact-free NMR spectra is paramount for the unambiguous characterization of complex molecules. The following protocol outlines a robust methodology for the analysis of halogenated aromatic compounds.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with poor solubility in CDCl₃, deuterated acetone ((CD₃)₂CO), dimethyl sulfoxide (DMSO-d₆), or benzene (C₆D₆) can be considered.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample. However, for routine analysis, referencing to the residual solvent peak is often sufficient.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
II. NMR Spectrometer Setup and Data Acquisition
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's lock system will use the deuterium signal from the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer relaxation delay may be necessary for quantitative analysis.
-
Number of Scans: 4-16 scans are usually adequate for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
-
Spectral Width: Typically 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure that all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm in ¹³C NMR).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
Causality Behind Experimental Choices
-
Choice of Deuterated Solvent: The use of deuterated solvents is essential to avoid large, overwhelming solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer. The choice of a specific deuterated solvent is dictated by the solubility of the analyte to ensure a homogeneous solution, which is critical for high-resolution NMR.
-
Filtration: Suspended solid particles in the NMR sample will disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and a loss of resolution. Filtering the sample is a simple yet crucial step to mitigate this issue.
-
Proton Decoupling in ¹³C NMR: ¹³C nuclei are coupled to attached protons, which would result in complex splitting patterns that can complicate the spectrum. Proton decoupling irradiates the protons with a broad range of radiofrequencies, causing them to rapidly change their spin states and effectively removing the C-H coupling. This results in a simplified spectrum where each unique carbon atom appears as a single peak (or a multiplet if coupled to other nuclei like fluorine).
Visualization of Spin-Spin Coupling
The predicted ¹H NMR spectrum of this compound is expected to show a four-line pattern for each of the two aromatic protons due to mutual coupling and coupling to the fluorine atom. This can be visualized as a "doublet of doublets."
Caption: Predicted spin-spin coupling interactions for the aromatic protons in this compound.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound and its derivatives. Through a combination of spectral prediction and comparative analysis with structurally related compounds, we have elucidated the key factors that govern the chemical shifts and coupling constants in these complex systems. The detailed experimental protocol offers a reliable methodology for obtaining high-quality NMR data, which is the foundation of accurate structural determination.
As the complexity of molecules in pharmaceutical and materials science continues to increase, the need for robust and sophisticated analytical techniques like NMR becomes ever more critical. The principles and practices outlined in this guide are broadly applicable to a wide range of polysubstituted aromatic compounds, empowering researchers to tackle challenging structural problems with confidence. Future work in this area could involve the use of advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to further confirm assignments and to probe through-bond and through-space correlations, providing an even more complete picture of molecular structure and conformation.
References
A Comparative Guide to the Reactivity of 1-Bromo-2,3-dichloro-5-fluorobenzene in Modern Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular design. These scaffolds offer a predictable framework for building complexity through selective chemical transformations. Among these, 1-Bromo-2,3-dichloro-5-fluorobenzene stands out as a particularly versatile building block. Its unique arrangement of four distinct halogen atoms on a benzene ring provides multiple, orthogonally reactive sites.
This guide offers an in-depth comparison of the reactivity of this compound against other common halobenzenes. We will move beyond simple reactivity trends to explore the underlying mechanistic principles that govern its behavior in key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Our analysis is grounded in established chemical principles and supported by detailed experimental protocols to provide a practical framework for its application in synthesis.
I. The Hierarchy of Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, are arguably the most powerful tools for constructing C-C, C-N, and C-O bonds involving aromatic rings.[1][2] The reactivity of a halobenzene in these transformations is primarily dictated by the rate of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond.
The strength of the C-X bond is the principal determinant of this step's facility. Weaker bonds are cleaved more readily, leading to a well-established reactivity trend:
C-I > C-OTf > C-Br >> C-Cl >> C-F [2][3]
This hierarchy is fundamental to understanding the selective functionalization of polyhalogenated systems. The C-F bond, with its high bond dissociation energy (BDE) of ~120 kcal/mol, is typically inert under standard cross-coupling conditions, while C-Br and C-Cl bonds are readily activated.[3]
For This compound , this trend provides a clear roadmap for selective synthesis. The C-Br bond is the most labile site for oxidative addition, making it the prime target for initial cross-coupling reactions. The two C-Cl bonds offer opportunities for subsequent functionalization under more forcing conditions, while the C-F bond remains a spectator, available for other transformations like nucleophilic aromatic substitution.
The reactivity of the C-Br bond in this molecule is further enhanced by the electronic effects of the other halogen substituents. Fluorine and chlorine are strongly electron-withdrawing via the inductive effect, which makes the aromatic ring more electron-deficient.[4] This electronic pull increases the electrophilicity of the carbon atoms attached to the halogens, rendering the C-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1][5]
Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a benchmark for C-C bond formation.[2] The table below provides a semi-quantitative comparison of the expected reactivity of this compound with other common halobenzenes, targeting the most reactive site.
| Substrate | Target Bond | Relative Reactivity | Rationale |
| This compound | C-Br | Very High | C-Br bond is inherently reactive; further activated by three electron-withdrawing groups (2x Cl, 1x F). |
| Bromobenzene | C-Br | High | Standard reactive aryl bromide. |
| 1,3-Dichlorobenzene | C-Cl | Low | C-Cl bonds are significantly less reactive than C-Br bonds.[5][6] |
| Fluorobenzene | C-F | Extremely Low | The C-F bond is generally unreactive towards Pd(0) oxidative addition.[3][7] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol details a selective coupling at the C-Br position, a choice dictated by the inherent reactivity hierarchy of carbon-halogen bonds. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the oxidative addition of the C-Br bond and promoting efficient reductive elimination.
Workflow: Selective Suzuki-Miyaura Coupling
Caption: Experimental workflow for selective Suzuki coupling.
Materials:
-
This compound (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol)
-
Toluene (5 mL) and Water (0.5 mL), degassed
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add this compound, 4-methoxyphenylboronic acid, and the degassed toluene and water.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours. Monitor progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Trustworthiness: This protocol is self-validating. The expected outcome is the selective formation of 2,3-dichloro-5-fluoro-4'-methoxy-1,1'-biphenyl. The absence of products resulting from C-Cl or C-F bond activation under these conditions confirms the predicted reactivity hierarchy.
Experimental Protocol: Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows similar mechanistic principles to the Suzuki coupling, with the C-Br bond being the preferred site of reaction.[8][9][10] Catalyst systems for this transformation often employ sterically hindered ligands that promote the challenging C-N reductive elimination step.[11]
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd(OAc)₂, RuPhos, and NaOtBu.
-
Add the this compound and toluene.
-
Finally, add the morpholine, seal the vial with a Teflon-lined cap, and remove from the glovebox.
-
Place the vial in a heating block set to 100 °C and stir for 16 hours.
-
Cool to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the C-N coupled product.
II. Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) operates under a completely different set of electronic rules compared to cross-coupling.[12][13] This reaction is not driven by metal catalysis but by the attack of a nucleophile on an electron-poor aromatic ring.
The mechanism involves two key steps:
-
Addition of the nucleophile to the carbon bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[13] This is typically the rate-determining step.
-
Elimination of the leaving group to restore aromaticity.
For an SNAr reaction to be efficient, two conditions must be met:
-
The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG).
-
The EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[12][14]
In a reversal of the trend seen in cross-coupling, the reactivity of halogens as leaving groups in SNAr is often:
F > Cl > Br > I
This counterintuitive order arises because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon exceptionally electrophilic and susceptible to nucleophilic attack. Since this initial attack is the slow step, factors that accelerate it—like the high electronegativity of fluorine—dominate the overall reaction rate.[15]
In This compound , all four halogens act as electron-withdrawing groups, activating the entire ring for nucleophilic attack. Analyzing the substitution pattern reveals the most likely site for SNAr:
-
The C-F bond at position 5 is the most probable reaction site. Fluorine is an excellent leaving group in SNAr, and the attached carbon is activated by ortho (position 6, implied) and meta (position 3) chlorine atoms, as well as a para bromine atom. The cumulative electron withdrawal makes C5 highly electrophilic.
Data Presentation: Comparative Reactivity in SNAr
The table below compares the expected SNAr reactivity of this compound with other halobenzenes in a reaction with a nucleophile like sodium methoxide.
| Substrate | Target Bond | Relative Reactivity | Rationale |
| This compound | C-F | High | The C-F bond is intrinsically reactive in SNAr, and the ring is heavily activated by three other EWGs (1x Br, 2x Cl). |
| 1-Fluoro-4-nitrobenzene | C-F | Very High | A classic SNAr substrate. The nitro group is a more powerful activating group than halogens. |
| Chlorobenzene | C-Cl | Extremely Low | The ring is not activated by any EWGs, making it inert to SNAr under normal conditions. |
| 1-Bromo-3,5-dichlorobenzene | C-Br / C-Cl | Low | While activated by other halogens, the leaving groups (Br, Cl) are less effective than F. |
SNAr Mechanism: Meisenheimer Complex Formation
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) of the C-F Bond
This protocol describes the displacement of the fluoride atom using sodium methoxide. The choice of a polar aprotic solvent like DMF is critical to solvate the sodium cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity.
Materials:
-
This compound (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
Add this compound and anhydrous DMF to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Stir the solution under an argon atmosphere.
-
Carefully add the sodium methoxide portion-wise to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 1-bromo-2,3-dichloro-5-methoxybenzene.
III. Summary of Orthogonal Reactivity
The distinct electronic and mechanistic demands of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution endow this compound with valuable orthogonal reactivity. The C-Br bond can be selectively functionalized via cross-coupling, leaving the C-Cl and C-F bonds intact. Subsequently, the C-F bond can be targeted for displacement via an SNAr reaction. This predictable, stepwise reactivity allows for the controlled and efficient synthesis of highly substituted, complex aromatic molecules.
Reactivity Comparison Summary
| Reaction Type | Most Reactive Site | Relative Reactivity Order | Key Influencing Factor |
| Pd Cross-Coupling | C-Br | C-Br > C-Cl >> C-F | C-X Bond Dissociation Energy |
| SNAr | C-F | C-F > C-Cl > C-Br | Electronegativity of Leaving Group |
| Electrophilic Substitution | N/A (Ring) | Extremely Low Reactivity | Severe ring deactivation by four -I halogens |
Conclusion
This compound is more than just a polyhalogenated arene; it is a sophisticated synthetic intermediate whose utility is unlocked through a clear understanding of fundamental reactivity principles. Its C-Br bond offers a reliable entry point for palladium-catalyzed cross-coupling, while its C-F bond provides a distinct handle for nucleophilic aromatic substitution. This predictable and orthogonal reactivity profile makes it an invaluable tool for medicinal and materials chemists, enabling the rational design and efficient construction of complex molecular architectures. By leveraging the divergent reactivity of its carbon-halogen bonds, researchers can streamline synthetic routes and accelerate the discovery of novel functional molecules.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
A Comparative Guide to Suzuki Coupling: 1-Bromo-2,3-dichloro-5-fluorobenzene vs. 1,2,4-trichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds vital to drug discovery and materials science.[1] The choice of aryl halide substrate is a critical parameter influencing reaction efficiency, selectivity, and overall feasibility. This guide provides an in-depth technical comparison of two polyhalogenated benzene derivatives, 1-Bromo-2,3-dichloro-5-fluorobenzene and 1,2,4-trichlorobenzene, in the context of palladium-catalyzed Suzuki coupling reactions.
At a Glance: Key Differences and Reactivity Predictions
| Feature | This compound | 1,2,4-trichlorobenzene |
| Primary Reactive Site | Carbon-Bromine (C-Br) bond | Carbon-Chlorine (C-Cl) bond |
| Predicted Reactivity | Higher, due to the weaker C-Br bond | Lower, due to the stronger C-Cl bond |
| Catalyst Requirements | Standard to moderately active Pd catalysts | Highly active, specialized Pd catalysts with bulky, electron-rich ligands |
| Reaction Conditions | Generally milder temperatures and shorter reaction times | More forcing conditions, often requiring higher temperatures and longer reaction times |
| Selectivity Concerns | High selectivity for the C-Br bond over C-Cl bonds | Potential for multiple couplings, requiring careful control for mono-arylation |
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in the Suzuki coupling performance of these two substrates lies in the inherent reactivity of their carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[2] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds, with the weaker bonds being more susceptible to oxidative addition to the palladium(0) catalyst, the rate-determining step in many Suzuki couplings.[1]
This compound possesses a significantly more reactive C-Br bond compared to the C-Cl bonds. This inherent difference allows for chemoselective activation of the C-Br bond under conditions that leave the C-Cl bonds untouched.
Conversely, 1,2,4-trichlorobenzene exclusively features C-Cl bonds. The strength and relative inertness of the C-Cl bond present a considerable challenge for oxidative addition, necessitating the use of more sophisticated and highly active catalyst systems.
Electronic and Steric Landscapes: A Deeper Dive
Beyond the primary reactive site, the electronic and steric environment of each molecule further modulates its reactivity.
This compound: The presence of three electron-withdrawing halogen substituents (two chlorine atoms and one fluorine atom) renders the aromatic ring electron-deficient. This electronic characteristic generally facilitates the oxidative addition step. The fluorine atom, in particular, is known to influence the electronic properties of the molecule.[3] Sterically, the bromine atom is flanked by a chlorine atom and a hydrogen atom, which presents a moderate steric environment for the incoming palladium catalyst.
1,2,4-trichlorobenzene: This molecule also has an electron-deficient aromatic ring due to the three chlorine substituents. However, the potential for site selectivity in mono-arylation is a key consideration. The three chlorine atoms are not in equivalent positions, leading to potential isomers if the reaction is not carefully controlled. The development of catalyst systems that can achieve site-selective coupling of polyhalogenated arenes is an active area of research.
Experimental Evidence: A Comparative Overview
While direct side-by-side comparative studies of these two specific molecules are not abundant in the literature, we can infer their relative performance from studies on related compounds. The synthesis of fluorinated biphenyl derivatives often proceeds with good to excellent yields when starting from a bromo-fluoro-aromatic compound.[4] For instance, the synthesis of 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine, a derivative of our target molecule, is reported to proceed via Suzuki-Miyaura coupling in yields of 32-40%, indicating the viability of this reaction.[5]
On the other hand, the Suzuki coupling of aryl chlorides, like 1,2,4-trichlorobenzene, is notoriously more challenging. Successful couplings often require specialized palladium catalysts bearing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition of the C-Cl bond.[6] Even with these advanced catalysts, higher temperatures and longer reaction times are typically necessary to achieve satisfactory yields.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the Suzuki coupling of each substrate with phenylboronic acid. It is crucial to note that optimization of these conditions may be necessary for specific applications.
Protocol 1: Suzuki Coupling of this compound
This protocol leverages the higher reactivity of the C-Br bond and employs a standard palladium catalyst.
Workflow for Suzuki Coupling of this compound
Caption: General experimental workflow for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture.
-
Add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dichloro-5-fluoro-1,1'-biphenyl.
Protocol 2: Suzuki Coupling of 1,2,4-trichlorobenzene
This protocol requires a more active catalyst system to overcome the inertness of the C-Cl bonds.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1,2,4-trichlorobenzene (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
Procedure:
-
To a dry Schlenk tube, add 1,2,4-trichlorobenzene, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add Pd₂(dba)₃ and SPhos.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction for the formation of the mono-arylated product, 3,4-dichlorobiphenyl, by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Outlook
The choice between this compound and 1,2,4-trichlorobenzene for Suzuki coupling applications is a clear one based on fundamental principles of chemical reactivity. The presence of a C-Br bond in this compound makes it a significantly more amenable substrate, allowing for the use of standard palladium catalysts and milder reaction conditions. In contrast, the robustness of the C-Cl bonds in 1,2,4-trichlorobenzene necessitates the use of highly active, and often more expensive, catalyst systems and more forcing conditions.
For researchers and drug development professionals, this translates to a more straightforward and cost-effective synthetic route when starting with the bromo-derivative. However, the continuous development of novel catalysts for the activation of aryl chlorides is expanding the synthetic utility of substrates like 1,2,4-trichlorobenzene, opening up new avenues for the synthesis of complex polychlorinated biphenyls and their derivatives.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | 877179-04-9 | Benchchem [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Di- and Tri-substituted Halogenated Benzenes
For: Researchers, scientists, and drug development professionals
Introduction: The Challenge of Isomeric Purity in Halogenated Aromatics
Halogenated benzene derivatives are fundamental building blocks in medicinal chemistry, agrochemicals, and materials science. Their utility is profoundly dictated by the specific substitution pattern on the aromatic ring. Isomers of di- and tri-substituted halogenated benzenes can exhibit vastly different biological activities, toxicological profiles, and reaction kinetics. Consequently, the unambiguous identification and differentiation of these isomers are critical for quality control, regulatory compliance, and successful research outcomes.
This guide provides an in-depth comparison of how major spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—can be expertly applied to distinguish between these closely related compounds. We will move beyond a simple recitation of data, focusing instead on the underlying principles and the causality behind the observed spectral differences, empowering you to make informed analytical decisions.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is arguably the most powerful technique for isomer elucidation due to its sensitivity to the precise electronic environment of each nucleus. Both ¹H and ¹³C NMR provide complementary and definitive data.
Causality Behind NMR Differentiation: Symmetry and Electronic Effects
The key to differentiating isomers via NMR lies in understanding molecular symmetry. Chemically equivalent nuclei will produce a single resonance signal. The more symmetrical a molecule, the fewer unique signals will appear in its NMR spectrum. Halogens exert a strong influence through two primary mechanisms:
-
Inductive Effect: As electronegative substituents, halogens withdraw electron density from the ring, deshielding nearby nuclei (protons and carbons) and shifting their signals downfield (to a higher ppm value).[1]
-
Anisotropic Effects: The circulation of π-electrons in the benzene ring generates a powerful "ring current," which strongly deshields the aromatic protons, causing them to resonate far downfield (typically 6.5-8.0 ppm).[1][2]
¹³C NMR: A Direct Count of Unique Carbon Environments
For halogenated benzenes, ¹³C NMR is often the most direct method for isomer identification. By simply counting the number of distinct signals in the aromatic region (δ 110-160 ppm), one can often deduce the substitution pattern.[1]
Comparative Analysis of Dichlorobenzene Isomers:
-
1,2-Dichlorobenzene (ortho): Possesses a C₂ axis of symmetry. This results in three unique carbon signals in the aromatic region.
-
1,3-Dichlorobenzene (meta): Also has a C₂ axis, but the symmetry results in four distinct carbon signals.[2]
-
1,4-Dichlorobenzene (para): Highly symmetrical with two mirror planes. This high degree of symmetry means there are only two unique carbon signals.
Comparative Analysis of Trichlorobenzene Isomers:
-
1,2,3-Trichlorobenzene: A single plane of symmetry results in three distinct aromatic carbon signals.
-
1,2,4-Trichlorobenzene: Lacks any symmetry, meaning all six aromatic carbons are unique and will produce six different signals.
-
1,3,5-Trichlorobenzene: Highly symmetrical (D₃h point group), resulting in only two unique carbon signals.
The following diagram illustrates the relationship between molecular symmetry and the expected number of ¹³C NMR signals for dichlorobenzene isomers.
Caption: Symmetry dictates the number of unique ¹³C NMR signals for isomers.
¹H NMR: Deciphering Splitting Patterns
While ¹H NMR also reflects molecular symmetry, its primary diagnostic power comes from spin-spin coupling (splitting patterns). The coupling constant (J), measured in Hz, reveals the relationship between neighboring protons.
-
J-ortho: 7–10 Hz
-
J-meta: 2–3 Hz
-
J-para: 0–1 Hz
For di-substituted benzenes, these patterns can be highly informative:
-
1,4-Dichlorobenzene (para): Due to symmetry, all four protons are chemically equivalent, resulting in a single sharp singlet .
-
1,2-Dichlorobenzene (ortho): Shows a complex pattern, often appearing as two symmetrical multiplets.
-
1,3-Dichlorobenzene (meta): Exhibits a more complex pattern that can include a singlet for the isolated proton at C2 and various multiplets for the other three protons.
For tri-substituted benzenes, the patterns are similarly diagnostic:
-
1,3,5-Trichlorobenzene: The high symmetry renders all three protons equivalent, producing a sharp singlet .
-
1,2,3-Trichlorobenzene: Symmetry results in two proton environments in a 1:2 ratio. This gives a characteristic pattern of a triplet and a doublet.
-
1,2,4-Trichlorobenzene: With no symmetry, all three protons are unique, leading to three distinct signals, each a doublet of doublets (dd), assuming all couplings are resolved.
| Isomer | Substitution | Expected ¹³C Signals | Expected ¹H NMR Pattern (Simplified) |
| Dichlorobenzene | 1,2- (ortho) | 3 | Complex multiplet |
| 1,3- (meta) | 4 | Complex multiplet | |
| 1,4- (para) | 2 | Singlet | |
| Trichlorobenzene | 1,2,3- | 3 | 1 Triplet, 1 Doublet (2H) |
| 1,2,4- | 6 | 3 distinct signals (e.g., 3 dd) | |
| 1,3,5- | 2 | Singlet (3H) |
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The self-validating nature of a protocol lies in its ability to produce reproducible data that accurately reflects the sample.
-
Sample Preparation (The "Why"): Dissolve ~10-20 mg of the halogenated benzene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must fully dissolve the sample without having signals that overlap with the analyte's signals. Deuterated solvent is used to provide a lock signal for the spectrometer, stabilizing the magnetic field.
-
Instrument Setup (The "Why"): Insert the sample into the magnet. The instrument is tuned and shimmed to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
Acquisition Parameters (The "Why"):
-
Experiment Type: Use a standard proton-decoupled ¹³C experiment. Decoupling removes C-H splitting, simplifying the spectrum so that each unique carbon appears as a singlet.[3]
-
Pulse Angle: A 30-45° pulse angle is often used as a compromise between signal intensity and the need for a shorter relaxation delay.
-
Relaxation Delay (D1): Set to 1-2 seconds. This delay allows the carbon nuclei to return to their equilibrium state before the next pulse. Quaternary carbons (those bonded to halogens) have longer relaxation times, and a sufficient delay is crucial for their quantitative observation.
-
Number of Scans (NS): Set between 64 and 1024 scans. Because the ¹³C isotope is low in natural abundance (~1.1%), multiple scans must be co-added to achieve an adequate signal-to-noise ratio.
-
-
Data Processing (The "Why"): Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum. Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination. The solvent peak (e.g., CDCl₃ at δ 77.16 ppm) is used as an internal reference.
II. Infrared (IR) Spectroscopy: The Fingerprint of Substitution Patterns
IR spectroscopy probes the vibrational modes of a molecule. While the entire spectrum serves as a molecular fingerprint, two regions are particularly diagnostic for substituted benzenes.
-
C-H Out-of-Plane (OOP) Bending (900–675 cm⁻¹): The most reliable region for determining substitution patterns. The positions of these strong absorptions are highly characteristic of the arrangement of adjacent hydrogen atoms on the ring.[2]
-
Overtone/Combination Bands (2000–1650 cm⁻¹): These are weak but characteristic patterns often called "benzene fingers." Their shape and number can provide confirmatory evidence for the substitution pattern.[4]
| Substitution Pattern | C-H OOP Bending Range (cm⁻¹) |
| Di-substituted | |
| 1,2- (ortho) | 770–735 |
| 1,3- (meta) | 810–750 (and a band at 900-860) |
| 1,4- (para) | 830–810 |
| Tri-substituted | |
| 1,2,3- | ~780-760 and ~745-705 |
| 1,2,4- | ~885-870 and ~825-805 |
| 1,3,5- | ~865-810 and ~730-675 |
Causality: The OOP bending vibrations are sensitive to the number of adjacent free hydrogens on the ring. For example, a para-substituted ring has two pairs of adjacent hydrogens, giving rise to a different vibrational frequency than an ortho-substituted ring, which has a group of four adjacent hydrogens.
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the π-Electron System
UV-Vis spectroscopy measures electronic transitions, primarily the π→π* transitions in the benzene ring. Benzene itself shows a strong primary absorption band around 204 nm and a weaker, fine-structured secondary band around 256 nm.[5]
The Halogen Effect: Halogens act as auxochromes . Their non-bonding electrons can interact with the π-system of the ring, which lowers the energy gap for the π→π* transition. This results in a bathochromic shift (a shift to a longer wavelength, λmax) of the absorption bands.[6]
-
The magnitude of the shift generally increases with the polarizability of the halogen: I > Br > Cl > F.
-
Increasing the number of halogen substituents typically leads to a further bathochromic shift. For example, the λmax for the secondary band shifts from ~261 nm for chlorobenzene to ~272 nm for 1,2,4-trichlorobenzene.
While UV-Vis spectroscopy can confirm the presence of a substituted aromatic ring, it generally lacks the specificity to reliably distinguish between positional isomers on its own, as their λmax values are often very similar. However, it can be a valuable complementary technique.
IV. Mass Spectrometry (MS): Determining Elemental Composition and Fragmentation
Mass spectrometry provides the molecular weight and, crucially for this topic, information about the number and type of halogen atoms present.
The Isotopic Signature: A Definitive Halogen Counter
The most powerful feature of MS for analyzing these compounds is the characteristic isotopic pattern of chlorine and bromine.
-
Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. A compound with one chlorine atom will show a molecular ion peak (M⁺) and an "M+2" peak with about one-third the intensity. A dichlorinated compound will show M⁺, M+2, and M+4 peaks in a ratio of approximately 9:6:1.
-
Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A compound with one bromine atom will show M⁺ and M+2 peaks of nearly equal intensity.
By analyzing the isotopic cluster of the molecular ion, one can confidently determine the number of chlorine and/or bromine atoms in the molecule.[7]
Fragmentation Patterns
Under typical Electron Ionization (EI) conditions, halogenated benzenes fragment in predictable ways, most commonly through the loss of a halogen atom (M - X)⁺ or a hydrogen halide (M - HX)⁺•. While these fragments confirm the presence of the halogen, the EI mass spectra of positional isomers are often nearly identical, making differentiation difficult with this method alone.[8] However, specialized techniques like charge inversion mass spectrometry have shown some success in distinguishing isomers.[8]
The following diagram outlines a general workflow for analyzing an unknown halogenated benzene.
Caption: Integrated spectroscopic workflow for isomer identification.
Conclusion: An Integrated Approach to Unambiguous Characterization
No single technique tells the whole story. A robust and defensible structural elucidation of di- and tri-substituted halogenated benzenes relies on an integrated approach.
-
Mass Spectrometry is the starting point to determine the molecular formula and the number of halogen atoms.
-
¹³C NMR is the most powerful tool for differentiating isomers based on molecular symmetry.
-
¹H NMR provides confirmation of the proposed structure through its characteristic splitting patterns.
-
IR Spectroscopy offers excellent and rapid confirmatory data, particularly from the C-H out-of-plane bending region, which is highly sensitive to the substitution pattern.
-
UV-Vis Spectroscopy can confirm the presence of the substituted aromatic system but is generally not used for primary isomer differentiation.
By synergistically combining the data from these techniques, researchers can achieve confident and unambiguous identification of halogenated benzene isomers, ensuring the integrity and success of their scientific endeavors.
References
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to HPLC Methodologies for Analyzing 1-Bromo-2,3-dichloro-5-fluorobenzene Reaction Mixtures
For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount to ensuring the quality, purity, and safety of pharmaceutical intermediates and final products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of "1-Bromo-2,3-dichloro-5-fluorobenzene," a key building block in many synthetic pathways. We will explore the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to empower you to develop robust and reliable analytical methods.
The Analytical Challenge: Separating a Halogenated Benzene and Its Analogs
This compound is a nonpolar, aromatic compound.[1] Reaction mixtures containing this molecule often present analytical challenges due to the presence of structurally similar impurities, such as starting materials, byproducts, and positional isomers. These compounds often share similar hydrophobicities, making their separation by traditional reversed-phase HPLC difficult.[2] The key to a successful method lies in exploiting subtle differences in their physicochemical properties.
Strategic Method Development: A Multi-Parameter Approach
Effective HPLC method development requires a systematic optimization of several key parameters.[3] The primary goal is to achieve adequate resolution between the main peak and any impurities, ensure good peak shape, and maintain a reasonable analysis time.
Caption: A streamlined workflow for HPLC method development.
Comparing Stationary Phases: Beyond C18
The choice of stationary phase is the most critical decision in HPLC method development.[4][5] While a standard C18 column is often the first choice for reversed-phase separations, its selectivity may not be sufficient for resolving closely related halogenated aromatic compounds.[6] Here, we compare the performance of three common stationary phases.
| Stationary Phase | Primary Interaction Mechanism | Advantages for Halogenated Aromatics | Potential Drawbacks |
| C18 (Octadecylsilane) | Hydrophobic interactions | Good general-purpose retention for nonpolar compounds.[3] | May not resolve positional isomers with similar hydrophobicity. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Enhanced selectivity for aromatic compounds due to interactions with the phenyl rings.[2][7] Can resolve isomers that co-elute on C18. | Retention may be less than C18 for non-aromatic impurities. |
| PFP (Pentafluorophenyl) | π-π interactions, dipole-dipole, halogen-π interactions | Unique selectivity for halogenated compounds and those with electron-withdrawing groups.[7][8][9][10] | May exhibit different elution orders compared to C18 and Phenyl columns. |
Experimental Comparison:
To illustrate the differences in selectivity, a hypothetical reaction mixture containing this compound and two common impurities (Impurity A: 1,2-dichloro-4-fluorobenzene and Impurity B: 1-Bromo-2,3-dichlorobenzene) was analyzed using the three columns under identical mobile phase conditions.
| Column | Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| C18 | Impurity A | 4.2 | - | 1.1 |
| This compound | 5.5 | 1.8 | 1.2 | |
| Impurity B | 5.9 | 1.3 | 1.2 | |
| Phenyl-Hexyl | Impurity A | 4.5 | - | 1.1 |
| This compound | 6.2 | 2.5 | 1.1 | |
| Impurity B | 7.1 | 2.8 | 1.0 | |
| PFP | Impurity A | 4.8 | - | 1.0 |
| This compound | 6.8 | 3.1 | 1.0 | |
| Impurity B | 7.9 | 3.5 | 1.0 |
As the data suggests, the Phenyl-Hexyl and PFP columns provide significantly better resolution for the critical pair (this compound and Impurity B) compared to the C18 column. This is attributed to the alternative separation mechanisms offered by these stationary phases.[2][7]
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition plays a crucial role in controlling retention and selectivity.[11][12] For reversed-phase HPLC of nonpolar compounds, a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is typically used.[3][13]
Gradient vs. Isocratic Elution:
-
Isocratic elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components elute within a reasonable time.[11]
-
Gradient elution: The concentration of the organic solvent is increased during the run. This is advantageous for complex mixtures with a wide range of polarities, as it helps to elute strongly retained compounds more quickly and improves peak shape.[14]
For a typical reaction mixture of this compound, a gradient elution is recommended to ensure the timely elution of all potential impurities.
Detection: The Power of Photodiode Array (PDA)
A Photodiode Array (PDA) or Diode Array Detector (DAD) is the detector of choice for this application.[15][16] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[17] This provides several advantages:
-
Optimal Wavelength Selection: The ideal detection wavelength can be chosen post-run to maximize the signal for all compounds of interest.
-
Peak Purity Analysis: The spectra across a single peak can be compared to assess its purity. Co-eluting impurities will often lead to spectral inconsistencies.[17]
-
Compound Identification: The UV spectrum can be compared to a library of known spectra to aid in the identification of unknown peaks.[15][18]
For this compound and its related aromatic impurities, a detection wavelength in the range of 210-230 nm is typically suitable.
Recommended HPLC Method and Protocol
Based on the principles discussed, the following method is recommended as a starting point for the analysis of this compound reaction mixtures.
Instrumentation:
-
HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA/DAD detector. A UPLC system can offer faster analysis times and higher resolution.[19][20][21][22]
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl or PFP (e.g., 150 x 4.6 mm, 3.5 µm) | Provides superior selectivity for halogenated aromatic compounds.[2][7] |
| Mobile Phase A | Water | The polar component of the mobile phase.[3] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC.[13] |
| Gradient | 50% B to 95% B over 15 minutes | Ensures elution of both less and more retained impurities.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape.[5] |
| Detection | PDA/DAD, 220 nm | Allows for optimal wavelength selection and peak purity analysis.[15][17] |
| Injection Volume | 5 µL | A typical injection volume to avoid column overload. |
Sample Preparation Protocol:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Caption: A simple and effective sample preparation workflow.
Conclusion
The successful HPLC analysis of this compound reaction mixtures hinges on a well-considered method development strategy. While a standard C18 column may suffice for simple purity checks, stationary phases with alternative selectivities, such as Phenyl-Hexyl or PFP, are highly recommended for resolving complex mixtures containing structurally similar impurities.[2][7] The use of gradient elution and a PDA detector further enhances the quality and reliability of the analytical data. The protocols and comparative data presented in this guide provide a solid foundation for developing and implementing robust HPLC methods for the quality control of this important chemical intermediate.
References
- 1. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. chromtech.com [chromtech.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. mastelf.com [mastelf.com]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pharmaguru.co [pharmaguru.co]
- 12. phenomenex.com [phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. labcompare.com [labcompare.com]
- 16. measurlabs.com [measurlabs.com]
- 17. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 18. Determination of polycyclic aromatic compounds by high-performance liquid chromatography with simultaneous mass spectrometry and ultraviolet diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. ijrpr.com [ijrpr.com]
- 22. biomedres.us [biomedres.us]
A Comparative Guide to the Activating and Deactivating Effects of Halogens on Benzene Rings
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects in electrophilic aromatic substitution (EAS) is fundamental. Among the substituents, halogens present a classic paradox: they are deactivating yet ortho, para-directing. This guide provides an in-depth comparative analysis of this phenomenon, supported by experimental data and detailed protocols, to elucidate the underlying principles governing the reactivity of halogenated benzenes.
The Duality of Halogens: A Tale of Two Effects
The influence of any substituent on an aromatic ring is primarily a balance of two electronic effects: the inductive effect (I) and the resonance effect (R) .[1][2][3] Halogens are unique in that these two effects operate in opposition, creating a fascinating case study in reactivity and regioselectivity.
The Inductive Effect (-I): Deactivation by Electronegativity
Halogens (F, Cl, Br, I) are significantly more electronegative than carbon.[4][5] This high electronegativity results in the withdrawal of electron density from the benzene ring through the sigma (σ) bond framework.[1][2][3] This phenomenon, known as the negative inductive effect (-I), reduces the overall electron density of the aromatic ring. Since the rate-determining step of electrophilic aromatic substitution involves the nucleophilic attack of the π-electron system on an electrophile, this withdrawal of electrons makes the ring less nucleophilic and thus less reactive towards attack.[4][6] Consequently, all halobenzenes are considered deactivated towards EAS compared to benzene itself.[4][7][8]
The strength of the inductive effect correlates with electronegativity, following the trend: F > Cl > Br > I [1][9]
The Resonance Effect (+R): Ortho, Para Direction
Despite their inductive withdrawal, halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system.[1][3][10] This donation of electron density via resonance is known as a positive resonance effect (+R) or mesomeric effect (+M).[1] This donation specifically increases the electron density at the carbons ortho and para to the halogen substituent.[3][11]
While this resonance effect exists, it is weaker than the inductive effect for halogens, meaning the net result is deactivation.[10][12] However, the resonance effect is the determining factor for the regioselectivity of the reaction. By enriching the ortho and para positions with electron density relative to the meta position, the halogen directs incoming electrophiles to these sites.[3][5][13]
The mechanism involves the stabilization of the carbocation intermediate (the arenium ion or sigma complex). For ortho and para attack, a key resonance structure can be drawn where the halogen's lone pair delocalizes to form a double bond with the adjacent carbocation, giving every atom in the ring a complete octet.[13][14] This "halonium ion" form provides significant stabilization.[13] For meta attack, no such resonance contributor is possible, making the transition states for ortho and para attack lower in energy.[13][14]
Experimental Evidence and Quantitative Comparison
The theoretical balance of inductive and resonance effects is validated by extensive experimental data. Reaction rate studies provide the most direct, quantitative measure of the deactivating nature of halogens.
Comparative Reaction Rates
The nitration of halobenzenes is a classic experiment used to quantify substituent effects. The data clearly shows that all halogens slow the reaction rate compared to benzene.
Table 1: Relative Rates of Nitration for Halobenzenes Compared to Benzene.
| Substituent (Ar-X) | Relative Rate (kX/kH) |
| -H (Benzene) | 1.0 |
| -F | 0.15[12] |
| -Cl | 0.033[12] |
| -Br | 0.030[12] |
| -I | 0.18[12] |
Data sourced from nitration experiments.[4][7][12]
From this data, two crucial insights emerge:
-
Overall Deactivation: All halobenzenes react more slowly than benzene, confirming that the electron-withdrawing inductive effect is dominant over the resonance effect in determining overall reactivity.[4][7]
-
Reactivity Trend: The order of reactivity (F > I > Cl ≈ Br) is not a simple linear trend. This reflects the complex interplay between the two opposing effects. While fluorine has the strongest inductive withdrawal, its 2p orbital overlaps effectively with the carbon 2p orbital, resulting in a relatively strong resonance donation that partially offsets the deactivation.[7] For Cl, Br, and I, the larger p orbitals (3p, 4p, 5p) have poorer overlap with carbon's 2p orbital, leading to a weaker resonance effect.[7]
Spectroscopic and Physicochemical Data
Other experimental techniques provide further evidence for these electronic effects:
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons reflect the local electron density. In halobenzenes, the carbon atom directly attached to the halogen (the ipso-carbon) is significantly deshielded due to the inductive effect. The para-carbon, however, is often more shielded compared to benzene, indicating the increased electron density from the +R effect.[15][16][17]
-
Hammett Plots: The Hammett equation provides a means to quantify the electronic influence of substituents. Halogens have positive σmeta and σpara values, indicating their electron-withdrawing nature.[18][19][20] The fact that σpara is generally less positive than σmeta for halogens like Cl and Br reflects the counteracting +R effect at the para position.[19][20]
Visualizing the Electronic Conflict and Reaction Mechanism
Diagrams are indispensable for visualizing the electronic push-and-pull of halogen substituents and the resulting mechanistic implications.
Diagram 1: Inductive vs. Resonance Effects
This diagram illustrates the opposing electronic forces exerted by a halogen substituent on a benzene ring.
Caption: Opposing electronic effects of a halogen (X) on a benzene ring.
Diagram 2: Mechanism of Ortho Attack Explaining Regioselectivity
This workflow shows the resonance structures of the arenium ion formed during the electrophilic attack at the ortho position, highlighting the stabilized halonium ion intermediate.
Caption: Resonance stabilization for ortho attack on a halobenzene.
Experimental Protocol: Comparative Nitration of Chlorobenzene
This protocol provides a robust method for demonstrating the deactivating and directing effects of the chloro group. The procedure is designed to yield a mixture of isomers that can be quantified to verify the ortho, para-directing nature.
Objective: To perform the electrophilic nitration of chlorobenzene and determine the product isomer distribution (ortho vs. para).
Safety: This experiment involves concentrated strong acids (H₂SO₄, HNO₃) and organic solvents. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials & Reagents:
-
Chlorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice bath
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, cautiously add 10 mL of concentrated sulfuric acid. While stirring, slowly add 10 mL of concentrated nitric acid dropwise from a dropping funnel. Keep the mixture cold. This exothermic reaction generates the active electrophile, the nitronium ion (NO₂⁺).[21]
-
Reaction Setup: In a separate round-bottom flask (100 mL), add 5.0 mL of chlorobenzene. Equip the flask with a stir bar and place it in an ice bath to maintain a temperature of 0-10 °C.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirring chlorobenzene over a period of 20-30 minutes.[22] It is critical to control the rate of addition and the temperature to prevent over-nitration and ensure safety.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-45 minutes.[22]
-
Workup - Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. This will quench the reaction and precipitate the crude product mixture of nitrochlorobenzene isomers.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the organic products with two 25 mL portions of dichloromethane.
-
Workup - Neutralization: Combine the organic layers and wash them sequentially with 50 mL of cold water, followed by 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of water.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The result is an oily residue containing a mixture of 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene.[21][23]
-
Analysis: Dissolve a small sample of the product oil in a suitable solvent and analyze it by GC-MS. The gas chromatogram will separate the isomers, and the mass spectrometer will confirm their identity. The peak areas on the chromatogram can be used to determine the relative ratio of the ortho and para products. Typically, the reaction yields approximately 30-35% ortho isomer and 65-70% para isomer, with only trace amounts of the meta isomer.[23]
Conclusion
The behavior of halogens in electrophilic aromatic substitution is a cornerstone concept in physical organic chemistry. The competition between a powerful, deactivating inductive effect and a weaker, regiochemistry-controlling resonance effect provides a clear and experimentally verifiable model of substituent effects.
-
Deactivation: Halogens decrease the rate of EAS relative to benzene due to the dominance of their electron-withdrawing inductive effect.[4][12]
-
Regioselectivity: Halogens are ortho, para-directors because their lone pairs stabilize the carbocation intermediates formed during attack at these positions through resonance.[5][13][14]
-
Reactivity Trend: The reactivity order (F > I > Cl ≈ Br) highlights the nuanced interplay between electronegativity (induction) and orbital overlap (resonance).[7]
For scientists in fields like medicinal chemistry and materials science, mastering these principles is essential for predicting reaction outcomes and designing synthetic pathways for novel aromatic compounds.
References
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 13. Video: ortho–para-Directing Deactivators: Halogens [jove.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. web.viu.ca [web.viu.ca]
- 20. global.oup.com [global.oup.com]
- 21. m.youtube.com [m.youtube.com]
- 22. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 23. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 1-Bromo-2,3-dichloro-5-fluorobenzene
Introduction
In the landscape of modern drug discovery and materials science, the synthesis of novel chemical entities is the cornerstone of innovation. The starting material, 1-Bromo-2,3-dichloro-5-fluorobenzene, presents a versatile scaffold for the generation of a diverse array of new molecules. Its unique substitution pattern of electron-withdrawing halogen atoms offers multiple reaction sites, allowing for selective and sequential modifications. However, the synthesis of a novel compound is only the first step; rigorous and unambiguous structural validation is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently elucidate and confirm the structure of novel compounds synthesized from this key starting material. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and comparative data analysis.
Section 1: Strategic Synthesis and Rigorous Purification
The journey to a validated novel compound begins with a well-designed synthetic strategy and meticulous purification. The reactivity of the aryl halide bonds in this compound is influenced by the electronic and steric environment, a factor that must be leveraged for selective transformations.
Rationale for Synthetic Route Selection
The presence of bromine and chlorine atoms on the benzene ring allows for differential reactivity in cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions. This differential reactivity is the foundation for selective functionalization.
-
Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction is ideal for introducing alkyl or aryl substituents. Due to the higher reactivity of the C-Br bond, the Suzuki-Miyaura coupling can be performed selectively at the bromine position under carefully controlled conditions.[1][2][3] Inexpensive and readily available chloroaryl subunits can be coupled with air-stable pinacol boronic esters.[1][3]
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the method of choice.[4][5][6] This palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling aryl halides with a wide range of amines.[4][7] Similar to the Suzuki reaction, selectivity for the C-Br bond can be achieved.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura cross-coupling at the C-Br position of this compound.
Materials:
-
This compound
-
Desired Alkyl/Aryl Pinacol Boronic Ester
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium Phosphate)
-
Toluene/Water (10:1 mixture)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic ester (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.[8][9][10][11]
The Critical Role of Purification
Purification is a non-negotiable step to ensure that the subsequent analytical data corresponds solely to the novel compound.[10] Techniques such as crystallization, distillation, and chromatography are employed to remove unreacted starting materials, catalysts, and byproducts.[8][9] The purity of the final compound is essential for obtaining high-quality spectroscopic and crystallographic data.
Section 2: A Comparative Guide to Spectroscopic and Spectrometric Characterization
A multi-faceted analytical approach is crucial for building a comprehensive and validated structural assignment.[12][13][14][15] This section compares the expected analytical data for the starting material with a hypothetical novel product, "2,3-Dichloro-5-fluoro-1-phenylbenzene," synthesized via Suzuki coupling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12][14][16]
-
¹H NMR: Aromatic protons typically resonate in the 6.5-8.0 ppm region.[17][18][19][20][21] The introduction of a new substituent will alter the chemical shifts and coupling patterns of the remaining aromatic protons.
-
¹³C NMR: Aromatic carbons absorb between 110-150 ppm.[17][18][21] The number of signals can indicate the symmetry of the molecule.
-
¹⁹F NMR: This technique is highly sensitive and provides a distinct signal for the fluorine atom, with a wide chemical shift range that is very sensitive to its electronic environment.[22][23][24][25][26]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Table 1: Comparative NMR Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |
| This compound | ~7.3-7.5 (m, 2H) | ~110-140 (multiple signals) | ~ -110 to -120 |
| 2,3-Dichloro-5-fluoro-1-phenylbenzene | ~7.2-7.8 (m, 7H) | ~125-145 (multiple signals) | ~ -105 to -115 |
Visualization of NMR Coupling
Mass Spectrometry (MS): Confirming Molecular Formula
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a novel compound by providing a highly accurate mass-to-charge ratio (m/z).[27][28][29][30][31][32][33][34][35][36]
Experimental Protocol: HRMS Analysis
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the high-resolution mass spectrum.
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| This compound | C₆H₂BrCl₂F | 245.8778 | [M]⁺ or [M-H]⁻ |
| 2,3-Dichloro-5-fluoro-1-phenylbenzene | C₁₂H₇Cl₂F | 240.9987 | [M]⁺ or [M-H]⁻ |
The characteristic isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature in the mass spectrum of the starting material. The disappearance of the bromine isotopic pattern in the product spectrum provides strong evidence for a successful substitution at that position.
Section 3: The Gold Standard: Single-Crystal X-ray Diffraction
While spectroscopic methods provide compelling evidence, Single-Crystal X-ray Diffraction (SC-XRD) offers unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a molecule.[37][38][39][40][41]
The Power of Unambiguous Determination
SC-XRD provides the absolute configuration and conformation of a molecule in the solid state. This technique is considered the "gold standard" for structural elucidation.[39]
Experimental Protocol: Growing X-ray Quality Crystals
Growing suitable single crystals is often the most challenging step.[42][43][44][45][46]
General Procedure for Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble.[42]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.[46]
Section 4: A Holistic Approach to Data Interpretation
The true power of structural validation lies in the convergence of data from multiple analytical techniques. Each method provides a piece of the puzzle, and together they form a coherent and irrefutable structural assignment.
Table 3: Consolidated Analytical Data Comparison
| Analytical Technique | This compound | 2,3-Dichloro-5-fluoro-1-phenylbenzene | Key Observation for Structural Confirmation |
| ¹H NMR | Two aromatic protons | Seven aromatic protons | Change in the number and pattern of aromatic signals. |
| ¹³C NMR | Fewer aromatic signals due to symmetry | More complex aromatic region | Appearance of new signals corresponding to the phenyl group. |
| ¹⁹F NMR | Singlet or multiplet around -115 ppm | Shift in the fluorine resonance | The chemical shift of the fluorine is sensitive to the substituent at the C1 position. |
| HRMS | Isotopic pattern for Br and Cl | Isotopic pattern for Cl only | Disappearance of the bromine isotopic pattern. Accurate mass confirms the new molecular formula. |
| SC-XRD | N/A (for comparison) | Provides 3D structure | Unambiguously confirms the connectivity and stereochemistry. |
Potential Pitfalls:
-
Impure Samples: Impurities can lead to ambiguous and misleading spectral data. Rigorous purification is essential.[10]
-
Overlapping NMR Signals: In complex molecules, proton and carbon signals in the aromatic region can overlap, making interpretation difficult. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be invaluable in these cases.
-
Difficulty in Crystallization: Not all compounds readily form single crystals suitable for X-ray diffraction.
Conclusion
The structural validation of novel compounds synthesized from this compound requires a systematic and multi-pronged analytical strategy. By combining the insights from NMR spectroscopy, mass spectrometry, and, when possible, single-crystal X-ray diffraction, researchers can establish the structure of their new molecules with the highest degree of confidence. This rigorous approach is not merely a procedural formality; it is the bedrock of scientific integrity and the essential launchpad for the development of new therapeutics and materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 14. rroij.com [rroij.com]
- 15. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 16. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 17. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. quora.com [quora.com]
- 23. 19Flourine NMR [chem.ch.huji.ac.il]
- 24. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 25. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 26. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]
- 28. Automated molecular formula determination by tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bioanalysis-zone.com [bioanalysis-zone.com]
- 32. orgchemboulder.com [orgchemboulder.com]
- 33. resolvemass.ca [resolvemass.ca]
- 34. Reviewing High-Resolution Mass Spectrometry in Toxicology [thermofisher.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 38. azolifesciences.com [azolifesciences.com]
- 39. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 40. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 41. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 42. How To [chem.rochester.edu]
- 43. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 44. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 45. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 46. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for 1-Bromo-2,3-dichloro-5-fluorobenzene Couplings
Introduction: The Challenge and Opportunity of a Multifunctional Building Block
In the landscape of modern drug discovery and materials science, polyhalogenated aromatic compounds are invaluable synthons. Their unique electronic properties and defined substitution patterns allow for the strategic construction of complex molecular architectures. 1-Bromo-2,3-dichloro-5-fluorobenzene stands out as a particularly useful, yet challenging, building block. The presence of three distinct types of halogen atoms (F, Cl, Br) on the benzene ring offers a platform for sequential, regioselective functionalization, but only if the catalytic system employed is exquisitely selective.
The primary challenge lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the ease of the crucial oxidative addition step generally follows the trend C–I > C–Br > C–OTf > C–Cl.[1][2] This inherent reactivity difference is the key to selectively functionalizing the C–Br bond while leaving the more robust C–Cl bonds untouched. Success hinges on choosing a catalyst system that is active enough to cleave the C–Br bond efficiently under conditions mild enough to preserve the C–Cl bonds.
This guide provides a comparative benchmark of leading palladium catalyst systems for two of the most powerful bond-forming reactions in a chemist's toolkit: the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds). We will delve into the causality behind experimental design, present detailed protocols for reproducibility, and offer clear, data-driven comparisons to guide your catalyst selection process.
Experimental Workflow: A Blueprint for Catalyst Screening
A systematic approach is crucial for accurately benchmarking catalyst performance. The following workflow outlines a robust procedure for screening and comparing different catalytic systems, from initial setup to final analysis. This process ensures that comparisons are made under identical conditions, providing a reliable basis for evaluation.[3]
Caption: General experimental workflow for catalyst screening.
Benchmark 1: Suzuki-Miyaura C–C Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids.[4] For a substrate like this compound, the goal is to couple at the bromide position with high fidelity. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and the rate-limiting reductive elimination steps, often allowing for lower catalyst loadings and milder reaction temperatures.[5][6]
Catalyst System Performance
We evaluated three palladium-based catalyst systems for the coupling of this compound with 4-methoxyphenylboronic acid. The systems feature two modern, highly active biarylphosphine ligands (SPhos and XPhos) and a traditional, first-generation ligand (PPh₃) for comparison.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System A | Pd(OAc)₂ (1 mol%) | SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 4 | 96 |
| System B | Pd₂(dba)₃ (0.5 mol%) | XPhos (2 mol%) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 4 | 94 |
| System C | Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 24 | 35 |
Yields are based on hypothetical but realistic data for illustrative purposes.
Analysis: The data clearly demonstrates the superiority of the modern Buchwald-type ligands. Both System A (SPhos) and System B (XPhos) provided excellent yields in a short timeframe with low catalyst loadings.[7] This high efficiency is attributed to the steric bulk and electron-donating ability of these ligands, which stabilize the monoligated Pd(0)-L species—the active catalyst that enters the catalytic cycle—and promote the key bond-forming steps.[6] In stark contrast, System C (Pd(PPh₃)₄) performed poorly, requiring a significantly higher catalyst loading and longer reaction time to give a low yield. This illustrates the critical importance of ligand selection for activating challenging substrates.
Detailed Experimental Protocol (System A)
This protocol is representative and can be adapted for other systems by changing the specific catalyst, ligand, and reaction time.
-
Vessel Preparation: To a dry 8 mL reaction vial equipped with a magnetic stir bar, add this compound (129.7 mg, 0.5 mmol, 1.0 eq), 4-methoxyphenylboronic acid (91.2 mg, 0.6 mmol, 1.2 eq), SPhos (20.5 mg, 0.05 mmol, 2 mol% relative to Pd), and potassium phosphate (K₃PO₄, 212.3 mg, 1.0 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) in 1 mL of anhydrous toluene.
-
Reaction Setup: Add the palladium solution to the reaction vial, followed by an additional 4 mL of toluene and 0.5 mL of water.
-
Inerting: Seal the vial with a Teflon-lined cap and purge with argon for 5 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[7]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Benchmark 2: Buchwald-Hartwig C–N Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[8] The reaction couples an aryl halide with a primary or secondary amine. Similar to C-C couplings, the catalytic cycle involves oxidative addition, but is followed by amine coordination, deprotonation, and C-N reductive elimination.[9] The choice of base and ligand is critical to promote deprotonation of the coordinated amine and facilitate the final product-forming step.
Catalyst System Performance
We benchmarked two prominent catalyst systems for the amination of this compound with morpholine, a common secondary amine.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System D | Pd₂(dba)₃ (1 mol%) | BrettPhos (2.5 mol%) | NaOtBu | Toluene | 100 | 6 | 92 |
| System E | Pd(OAc)₂ (1 mol%) | XantPhos (2 mol%) | Cs₂CO₃ | Dioxane | 110 | 12 | 88 |
Yields are based on hypothetical but realistic data for illustrative purposes.
Analysis: Both systems proved effective, highlighting the advances in ligand design for C-N coupling. System D , utilizing the specialized BrettPhos ligand and a strong base (NaOtBu), delivered a slightly higher yield in a shorter time.[10] BrettPhos is designed to facilitate the coupling of a wide range of amines, including hindered ones. System E , using the bidentate XantPhos ligand with a milder carbonate base, also performed well, offering an excellent alternative for substrates that may be sensitive to stronger bases.[11] The choice between them may depend on the specific amine coupling partner and the functional group tolerance required for a given synthesis.
Detailed Experimental Protocol (System D)
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (NaOtBu, 67.3 mg, 0.7 mmol, 1.4 eq) to a dry 8 mL reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (129.7 mg, 0.5 mmol, 1.0 eq), BrettPhos (6.7 mg, 0.0125 mmol, 2.5 mol%), and Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol%) to the vial.
-
Solvent and Amine Addition: Remove the vial from the glovebox. Add 5 mL of anhydrous toluene, followed by morpholine (52.5 μL, 0.6 mmol, 1.2 eq) via syringe.
-
Inerting: Seal the vial with a Teflon-lined cap and purge with argon for 5 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 6 hours.
-
Workup and Purification: Follow steps 6-8 from the Suzuki-Miyaura protocol to monitor, isolate, and purify the N-aryl morpholine product.
Conclusion and Recommendations
For the selective functionalization of the C–Br bond in this compound, modern palladium catalyst systems incorporating bulky, electron-rich phosphine ligands are essential for achieving high performance.
-
For Suzuki-Miyaura C–C Couplings: Catalyst systems based on SPhos (System A) or XPhos (System B) are highly recommended. They offer excellent yields (>90%) under relatively mild conditions with low catalyst loadings (0.5-1 mol%), significantly outperforming traditional catalysts like Pd(PPh₃)₄.
-
For Buchwald-Hartwig C–N Aminations: Both BrettPhos (System D) and XantPhos (System E) are robust choices. BrettPhos with a strong base may offer faster kinetics, while XantPhos with a milder base provides a valuable alternative for sensitive substrates.
This guide serves as a foundational benchmark. Researchers are encouraged to use this data as a starting point, with the understanding that further optimization of base, solvent, and temperature may be necessary for different coupling partners. The continued evolution of catalyst design will undoubtedly expand the synthetic possibilities for complex molecules built from versatile intermediates like this compound.
References
- 1. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-Bromo-2,3-dichloro-5-fluorobenzene
This document provides a detailed, procedural guide for the safe and compliant disposal of 1-Bromo-2,3-dichloro-5-fluorobenzene. As a halogenated aromatic compound, this chemical requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in regulatory standards and chemical safety principles.
Hazard Assessment and Chemical Profile
A thorough understanding of the hazards associated with this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, a profile can be constructed based on its chemical class and data from structurally similar halogenated benzenes.[1]
Key Hazards:
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1][2][3]
-
Toxicity: The toxicological properties have not been fully investigated, but it should be handled as a potentially toxic substance.[1]
-
Environmental Impact: Halogenated organic compounds are persistent and can be toxic to aquatic life.[4][5] Discharge into the environment must be strictly avoided.[6]
Hazard Summary Table:
| Hazard Classification | Description | Primary Exposure Routes | Recommended Precautions |
| Skin Irritant (Category 2) | Causes skin irritation upon contact. | Dermal | Wear impervious gloves and protective clothing.[6] |
| Eye Irritant (Category 2) | Causes serious eye irritation. | Ocular | Wear tightly fitting safety goggles or a face shield.[6] |
| STOT SE 3 (Respiratory) | May cause respiratory irritation. | Inhalation | Handle exclusively within a certified chemical fume hood.[7] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Environmental Release | Do not discharge to sewer systems or waterways.[4][6] |
The Regulatory Imperative: RCRA and Generator Responsibilities
The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] As the generator of this hazardous waste, you are the first and most critical link in the "cradle-to-grave" management system.[10] Your core responsibility is to ensure the waste is properly identified, managed, and treated prior to its final disposal.[10]
Under RCRA, this chemical is classified as a hazardous waste due to its nature as a halogenated organic compound.[5][11] Federal regulations for hazardous waste identification, generation, and management are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[8]
Core Disposal Protocol: A Step-by-Step Guide
Adherence to a systematic disposal protocol is non-negotiable. The following steps provide a self-validating system to ensure safety and compliance from the point of generation to the moment of pickup.
Step 1: Segregate Halogenated Waste at the Source
-
Causality: Halogenated organic wastes are typically managed via high-temperature incineration.[11] Mixing them with non-halogenated solvents or other waste streams (like aqueous acids or bases) can create dangerous chemical reactions, lead to regulatory non-compliance, and significantly increase disposal costs.[12]
-
Procedure:
-
Designate a specific waste container solely for "Halogenated Organic Waste."
-
Collect all materials containing this compound in this container. This includes neat (pure) compound, reaction mixtures, contaminated solvents, and the first rinsate from cleaning contaminated glassware.[7]
-
Crucially: Do NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), aqueous waste, or waste containing heavy metals.[12][13]
-
Step 2: Proper Containerization
-
Causality: The primary container is the first line of defense against spills and exposure. Its integrity and suitability are paramount.
-
Procedure:
-
Select a container made of a material compatible with halogenated organics (e.g., a high-density polyethylene carboy or a glass bottle).
-
Ensure the container is in excellent condition, free of leaks, cracks, or residue on the outside.
-
The container must have a secure, tight-fitting screw cap. Keep the container closed at all times unless you are actively adding waste.[12] This minimizes the release of volatile organic compounds (VOCs).[13]
-
Step 3: Accurate and Compliant Labeling
-
Causality: Proper labeling communicates hazards to all personnel and is a strict regulatory requirement. It ensures the waste is handled correctly by your institution's Environmental Health and Safety (EHS) department and the final disposal facility.
-
Procedure:
-
Affix a "Hazardous Waste" tag or label to the container before adding any waste.[12]
-
Clearly write the words "Hazardous Waste ".[7]
-
List all chemical constituents by their full, unabbreviated names and estimate their percentages (e.g., "this compound (~15%)", "Dichloromethane (~85%)").[11]
-
Check all applicable hazard boxes on the label (e.g., Toxic, Flammable if mixed with a flammable solvent).[12]
-
Step 4: Safe Accumulation and Storage
-
Causality: Safe storage within the lab (known as a Satellite Accumulation Area or SAA) prevents accidents and ensures the waste is ready for efficient pickup.
-
Procedure:
-
Store the waste container in a designated SAA, which must be at or near the point of generation.
-
The container must be within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]
-
Store away from sources of ignition, heat, and incompatible materials.[14]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.
-
Step 5: Arranging for Disposal
-
Causality: The final step is the transfer of custody to trained professionals for transport and ultimate destruction.
-
Procedure:
Chemical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. p2infohouse.org [p2infohouse.org]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
Mastering the Safe Handling of 1-Bromo-2,3-dichloro-5-fluorobenzene: A Guide for Laboratory Professionals
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. 1-Bromo-2,3-dichloro-5-fluorobenzene and its isomers are valuable building blocks in medicinal chemistry. However, their halogenated aromatic structure necessitates a robust understanding and implementation of safety protocols. This guide provides essential, field-proven safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Mitigation
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is the first line of defense.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling halogenated aromatic compounds.[6][7] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Standards |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[6][8][9][10] Goggles should conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[6][11] Nitrile gloves offer good resistance to a variety of chemicals, including solvents and some acids and bases.[10][12] For prolonged exposure, consider thicker gloves. |
| Respiratory Protection | Work in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][7][9] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][5][6] |
Step-by-Step Handling and Storage Protocols
Adherence to a strict operational workflow is paramount for safety and experimental reproducibility.
Preparation:
-
Consult the SDS: Always review the Safety Data Sheet for the specific chemical you are using. If an exact match is not available, consult the SDS for a closely related isomer.[7][13]
-
Work Area Setup: Ensure a certified chemical fume hood is operational. The work area should be clean and free of clutter.[6]
-
Gather Materials: Have all necessary equipment, including spill cleanup materials, readily accessible within the fume hood.
Handling:
-
Don PPE: Equip yourself with the appropriate PPE as outlined in the table above.[6][14]
-
Chemical Transfer: Carefully measure and transfer the chemical using appropriate tools like glass pipettes or syringes to minimize the risk of spills.
-
Perform Experiment: Conduct all experimental procedures within the chemical fume hood.[6]
Storage:
-
Container Integrity: Keep the chemical in a tightly closed, properly labeled container.[3][14]
-
Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[14][15][16][17]
-
Segregation: Store away from heat, sparks, and open flames.[3][17]
Emergency Procedures: Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial.
Caption: Workflow for handling a chemical spill.
Spill Response Steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[11]
-
Alert: Inform your supervisor and colleagues of the spill.
-
Ventilate: Ensure the area is well-ventilated.[11]
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5] Do not use combustible materials like sawdust.[5]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a clearly labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area thoroughly.[11]
-
Report: Report the incident to your institution's Environmental Health and Safety department.[11]
Disposal Plan
Proper disposal of this compound and its containers is a critical final step.
-
Waste Classification: This chemical should be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name and appropriate hazard pictograms.[11]
-
Disposal: Arrange for disposal through a licensed hazardous waste contractor.[3][11] Do not dispose of this chemical down the drain or in regular trash.[11]
By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound and similar halogenated aromatic compounds, ensuring a safe and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. echemi.com [echemi.com]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. benchchem.com [benchchem.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 14. osha.com [osha.com]
- 15. ushazmatstorage.com [ushazmatstorage.com]
- 16. connmaciel.com [connmaciel.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
